Product packaging for Benzene, (3,3-dimethyl-4-pentenyl)-(Cat. No.:CAS No. 61142-18-5)

Benzene, (3,3-dimethyl-4-pentenyl)-

Cat. No.: B8656053
CAS No.: 61142-18-5
M. Wt: 174.28 g/mol
InChI Key: ISMIOTYQFKQVBV-UHFFFAOYSA-N
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Description

Contextualization within Alkene-Containing Aromatic Hydrocarbon Research

Research into alkene-containing aromatic hydrocarbons is multifaceted. A significant portion of this research investigates the biological activities of naturally occurring alkenylbenzenes, such as estragole, safrole, and methyleugenol, with a particular focus on their potential carcinogenicity and genotoxicity. nih.gov Another avenue of research focuses on the synthesis and polymerization of these compounds. The presence of both an aromatic ring and a reactive double bond makes them valuable monomers for creating polymers with unique properties. Furthermore, the development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has broadened the ability to create a wide variety of structurally diverse alkenylbenzenes for various applications. nih.gov

Strategic Importance of the 3,3-dimethyl-4-pentenyl Moiety in Chemical Synthesis

The 3,3-dimethyl-4-pentenyl group is a structurally significant moiety in organic synthesis. The presence of a gem-dimethyl group on the carbon atom adjacent to the vinyl group introduces considerable steric hindrance. This steric bulk can influence the reactivity of the double bond and the conformational preferences of the molecule.

One of the key aspects of the gem-dimethyl group is the Thorpe-Ingold effect, or gem-dialkyl effect, which can accelerate intramolecular reactions by altering bond angles and reducing conformational freedom. wikipedia.orglucp.netchem-station.com This effect is particularly relevant in cyclization reactions, where the gem-dimethyl group can favor the formation of ring structures. wikipedia.orglucp.netchem-station.com While "Benzene, (3,3-dimethyl-4-pentenyl)-" is an acyclic molecule, the conformational constraints imposed by the gem-dimethyl group can be strategically exploited in synthetic transformations. For instance, in reactions involving the double bond, the steric hindrance can lead to higher regioselectivity or stereoselectivity.

The presence of the terminal vinyl group also offers a reactive handle for a variety of chemical transformations, including polymerization, hydroboration-oxidation, and epoxidation, allowing for the introduction of diverse functional groups.

Overview of Current Research Trajectories Involving Structurally Related Compounds

Current research on structurally related compounds often focuses on several key areas. For sterically hindered alkenes, there is ongoing interest in developing new catalytic systems for their efficient synthesis and subsequent functionalization. The synthesis of sterically hindered stilbenes and other substituted alkenes is an active area of investigation due to their potential biological activities.

Furthermore, research into the conformational effects of bulky substituents on the properties of molecules is a continuing theme. For example, the introduction of gem-difluoro groups, which are electronically similar to gem-dimethyl groups, has been shown to significantly alter the conformation and metabolic stability of macrocycles. nih.govrsc.org This highlights the general interest in understanding how such structural motifs can be used to fine-tune the properties of molecules for applications in materials science and medicinal chemistry.

Studies on the polymerization of styrenic monomers with bulky substituents are also relevant, as these substituents can impact the polymer's properties, such as its glass transition temperature and thermal stability.

Scope and Objectives of Research on Benzene (B151609), (3,3-dimethyl-4-pentenyl)-

Given the lack of specific published research on "Benzene, (3,3-dimethyl-4-pentenyl)-", the scope of potential research is broad. A primary objective would be the development of an efficient and scalable synthesis of this compound. Plausible synthetic strategies could involve:

Grignard Reaction: The reaction of a phenylmagnesium halide with a suitable 3,3-dimethyl-4-pentenyl halide. This is a classic and versatile method for forming carbon-carbon bonds. scielo.org.bo

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a phenylboronic acid and a 3,3-dimethyl-4-pentenyl halide or triflate. This modern coupling method offers high functional group tolerance. nih.govsemanticscholar.org

Once synthesized, research objectives would likely focus on exploring its reactivity and potential applications. Key areas of investigation could include:

Polymerization: Investigating its behavior as a monomer in free-radical or other types of polymerization to produce novel polystyrene derivatives with potentially unique thermal or mechanical properties due to the bulky side chain.

Synthetic Intermediate: Utilizing the terminal double bond for further functionalization to create a library of new compounds for biological screening or as building blocks for more complex molecules.

Interactive Data Tables

Table 1: Chemical Properties of Benzene, (3,3-dimethyl-4-pentenyl)-

PropertyValue
CAS Number 61142-18-5
Molecular Formula C₁₃H₁₈
IUPAC Name 3,3-dimethylpent-4-enylbenzene

Table 2: Physical Properties of Benzene, (3,3-dimethyl-4-pentenyl)-

PropertyValue
Molecular Weight 174.28 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18 B8656053 Benzene, (3,3-dimethyl-4-pentenyl)- CAS No. 61142-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61142-18-5

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3,3-dimethylpent-4-enylbenzene

InChI

InChI=1S/C13H18/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3

InChI Key

ISMIOTYQFKQVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)C=C

Origin of Product

United States

Advanced Synthetic Methodologies for Benzene, 3,3 Dimethyl 4 Pentenyl

Classical Organic Synthesis Approaches to Alkenylbenzenes

Traditional methods for the formation of carbon-carbon bonds remain fundamental in the synthesis of alkenylbenzenes. These approaches often involve multi-step sequences but offer versatility and are well-established in organic chemistry.

Grignard and Organolithium Reagent Mediated Coupling Strategies

Grignard and organolithium reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. chemistrysteps.com The synthesis of Benzene (B151609), (3,3-dimethyl-4-pentenyl)- via these reagents would typically involve the reaction of a phenyl-containing organometallic species with an appropriate electrophilic pentenyl halide, or vice versa.

For instance, one plausible route involves the reaction of phenylethylmagnesium bromide with a suitable 3,3-dimethyl-4-pentenyl halide. The Grignard reagent, prepared from 2-phenylethyl bromide and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would then be reacted with a compound such as 1-chloro-3,3-dimethyl-4-pentene. The nucleophilic attack of the Grignard reagent on the electrophilic carbon of the alkyl halide would yield the target molecule. youtube.com

Similarly, an organolithium approach could utilize phenyllithium (B1222949) or a related derivative. These reagents are typically prepared by the reaction of an aryl halide with an alkyllithium reagent (e.g., n-butyllithium) or by direct lithiation of an aromatic compound. doubtnut.com The subsequent reaction with a suitable electrophile, such as 1-bromo-3,3-dimethyl-4-pentene, would furnish the desired product.

Table 1: Hypothetical Grignard and Organolithium Coupling Reactions

Phenyl NucleophileAlkenyl ElectrophileProduct
Phenylethylmagnesium bromide1-Chloro-3,3-dimethyl-4-penteneBenzene, (3,3-dimethyl-4-pentenyl)-
Phenyllithium1-Bromo-3,3-dimethyl-4-penteneBenzene, (3,3-dimethyl-4-pentenyl)-

It is important to note that the success of these reactions can be influenced by factors such as steric hindrance and the potential for side reactions, including elimination.

Wittig and Related Olefination Reactions for Side Chain Elaboration

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. masterorganicchemistry.com To synthesize Benzene, (3,3-dimethyl-4-pentenyl)-, a Wittig approach would involve the reaction of a phosphorus ylide derived from a substituted pentenyl fragment with benzaldehyde (B42025) or a related phenyl ketone.

A potential synthetic route would start with the preparation of (3,3-dimethyl-4-pentenyl)triphenylphosphonium bromide. This phosphonium salt can be synthesized via the reaction of triphenylphosphine (B44618) with 1-bromo-3,3-dimethyl-4-pentene. masterorganicchemistry.com Treatment of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, generates the corresponding ylide. libretexts.org Subsequent reaction of this ylide with benzaldehyde would yield Benzene, (3,3-dimethyl-4-pentenyl)- and triphenylphosphine oxide as a byproduct. stackexchange.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Table 2: Wittig Reaction for Benzene, (3,3-dimethyl-4-pentenyl)- Synthesis

Carbonyl CompoundPhosphorus YlideProduct
Benzaldehyde(3,3-Dimethyl-4-pentenyl)triphenylphosphoraneBenzene, (3,3-dimethyl-4-pentenyl)-

Friedel-Crafts Alkylation and Acylation Followed by Reduction/Elimination

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. libretexts.org Direct Friedel-Crafts alkylation of benzene with a suitable 3,3-dimethyl-4-pentenyl halide is often problematic due to potential carbocation rearrangements, which would lead to a mixture of isomeric products.

A more controlled approach involves a Friedel-Crafts acylation followed by reduction. chemistrysteps.comyoutube.com In this strategy, benzene can be acylated with 3,3-dimethyl-4-pentenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk This reaction forms the corresponding ketone, 1-phenyl-3,3-dimethyl-4-penten-1-one. The carbonyl group of this ketone can then be reduced to a methylene (B1212753) group using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.comyoutube.com This two-step sequence ensures the formation of the desired linear alkyl chain attached to the benzene ring.

Table 3: Friedel-Crafts Acylation-Reduction Sequence

Aromatic SubstrateAcylating AgentCatalystIntermediate KetoneReduction MethodFinal Product
Benzene3,3-Dimethyl-4-pentenoyl chlorideAlCl₃1-Phenyl-3,3-dimethyl-4-penten-1-oneClemmensen or Wolff-KishnerBenzene, (3,3-dimethyl-4-pentenyl)-

Transition Metal-Catalyzed Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org To synthesize Benzene, (3,3-dimethyl-4-pentenyl)-, a Suzuki-Miyaura coupling could be envisioned between phenylboronic acid and a suitable 1-halo-3,3-dimethyl-4-pentene.

The reaction would be catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base (e.g., sodium carbonate, potassium phosphate). libretexts.orgmdpi-res.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers.

Table 4: Suzuki-Miyaura Coupling for Benzene, (3,3-dimethyl-4-pentenyl)- Synthesis

Organoboron CompoundOrganic HalidePalladium CatalystBaseProduct
Phenylboronic acid1-Bromo-3,3-dimethyl-4-pentenePd(PPh₃)₄K₃PO₄Benzene, (3,3-dimethyl-4-pentenyl)-

Heck and Stille Coupling Applications

The Heck reaction and the Stille coupling are also prominent palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. youtube.com For the synthesis of the target compound, a Heck reaction could be performed between an aryl halide, such as bromobenzene (B47551), and 3,3-dimethyl-1-pentene. The reaction is typically catalyzed by a palladium(0) complex and requires a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgnih.gov

The Stille coupling utilizes an organotin compound as the coupling partner for an organic halide or triflate. wikipedia.org A potential Stille coupling route to Benzene, (3,3-dimethyl-4-pentenyl)- would involve the reaction of an organostannane, such as (3,3-dimethyl-4-pentenyl)tributylstannane, with an aryl halide like iodobenzene. organic-chemistry.org The reaction is catalyzed by a palladium complex, often in the presence of a ligand such as triphenylphosphine. nih.govlibretexts.org

Table 5: Heck and Stille Coupling Reactions

ReactionAryl/Vinyl HalideAlkene/OrganostannanePalladium CatalystBase/AdditiveProduct
HeckBromobenzene3,3-Dimethyl-1-pentenePd(OAc)₂Et₃NBenzene, (3,3-dimethyl-4-pentenyl)-
StilleIodobenzene(3,3-Dimethyl-4-pentenyl)tributylstannanePd(PPh₃)₄-Benzene, (3,3-dimethyl-4-pentenyl)-

Negishi and Kumada Coupling Procedures

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Among these, the Negishi and Kumada couplings are particularly relevant for the synthesis of complex organic molecules. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of Benzene, (3,3-dimethyl-4-pentenyl)-, a plausible route would involve the coupling of a (3,3-dimethyl-4-pentenyl)zinc halide with an aryl halide, such as bromobenzene or iodobenzene. The organozinc reagent can be prepared from the corresponding Grignard reagent or organolithium species via transmetalation with a zinc salt. The choice of palladium or nickel catalyst and ligands is crucial for optimizing the reaction yield and selectivity. wikipedia.orgnih.gov

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A potential Kumada coupling approach to Benzene, (3,3-dimethyl-4-pentenyl)- would involve the reaction of phenylmagnesium bromide with a (3,3-dimethyl-4-pentenyl) halide. While economically advantageous due to the direct use of Grignard reagents, the Kumada coupling can be limited by the reactivity of the Grignard reagent towards certain functional groups. organic-chemistry.org The selection of the appropriate nickel or palladium catalyst, often with specialized phosphine (B1218219) ligands, is critical to minimize side reactions and achieve high yields. researchgate.netorgsyn.org

Table 1: Comparison of Negishi and Kumada Coupling for Benzene, (3,3-dimethyl-4-pentenyl)- Synthesis

FeatureNegishi CouplingKumada Coupling
Organometallic Reagent Organozinc HalideGrignard Reagent
Catalyst Palladium or Nickel wikipedia.orgNickel or Palladium wikipedia.orgorganic-chemistry.org
Advantages High functional group tolerance, broad scope wikipedia.orgorganic-chemistry.orgDirect use of readily available Grignard reagents, cost-effective organic-chemistry.org
Limitations Requires preparation of organozinc reagent organic-chemistry.orgGrignard reagent reactivity can limit functional group compatibility organic-chemistry.org

Olefin Metathesis Approaches (e.g., Ring-Closing Metathesis for Precursors)

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex molecules through the cleavage and reformation of carbon-carbon double bonds. uwindsor.ca While direct cross-metathesis to form Benzene, (3,3-dimethyl-4-pentenyl)- is conceivable, a more strategic application of olefin metathesis would be in the synthesis of key precursors.

For instance, Ring-Closing Metathesis (RCM) can be employed to construct a cyclic precursor which, upon subsequent ring-opening or fragmentation, yields the desired acyclic product. This approach can offer excellent control over the geometry of the newly formed double bond. Modern ruthenium-based catalysts, such as the Grubbs catalysts, are highly effective for these transformations due to their functional group tolerance and stability. organic-chemistry.org

A hypothetical RCM-based strategy could involve the synthesis of a diene precursor containing the necessary carbon framework. Subsequent RCM would form a cyclic olefin, which could then be elaborated to introduce the phenyl group and cleave the ring to generate the final product. The efficiency of the RCM step would depend on factors such as ring strain in the transition state and the substitution pattern of the diene.

Radical-Mediated Synthetic Pathways

Radical reactions offer alternative and complementary strategies for carbon-carbon bond formation, often proceeding under mild conditions and tolerating a wide range of functional groups. mdpi.com

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. youtube.comnih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical ions from organic substrates. youtube.com

In the context of synthesizing Benzene, (3,3-dimethyl-4-pentenyl)-, a photoredox-mediated approach could involve the coupling of a radical precursor of the 3,3-dimethyl-4-pentenyl moiety with an aryl coupling partner. For example, a carboxylate or a silicate (B1173343) derivative of a suitable precursor could be oxidatively decarboxylated or desilylated to generate a carbon-centered radical. This radical could then be trapped by an appropriate benzene-derived species. The choice of photocatalyst, solvent, and additives is critical for achieving high efficiency and selectivity in these reactions. youtube.comnih.gov

Atom Transfer Radical Addition (ATRA) is an atom-economical method for forming carbon-carbon and carbon-halogen bonds. mdpi.com The reaction typically involves the addition of a radical, generated from an organic halide, across a double or triple bond. researchgate.net

A potential ATRA strategy for a precursor to Benzene, (3,3-dimethyl-4-pentenyl)- could involve the addition of a benzyl (B1604629) radical to a suitably substituted alkene. For instance, the radical generated from benzyl bromide could add to a terminal alkene. Subsequent chemical manipulation of the resulting product would be necessary to arrive at the target molecule. Ruthenium-based catalysts have been shown to be effective in mediating ATRA reactions. chemrxiv.org The regioselectivity of the radical addition is a key consideration in this approach. chemrxiv.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a specific isomer of a molecule requires careful control over the chemo-, regio-, and stereoselectivity of the reactions employed.

The position and geometry (E/Z isomerism) of the double bond in Benzene, (3,3-dimethyl-4-pentenyl)- are critical defining features. Achieving the desired isomer requires synthetic methods that offer a high degree of control.

For the palladium-catalyzed cross-coupling reactions discussed, the stereochemistry of the double bond in the alkenyl partner is often retained in the product. nih.gov Therefore, the stereoselective synthesis of the (3,3-dimethyl-4-pentenyl) organometallic reagent is paramount.

In olefin metathesis, the stereochemical outcome can be influenced by the catalyst and the substrate structure. While RCM often favors the formation of the more thermodynamically stable cis-alkene in medium-sized rings, the geometry of the product in cross-metathesis can be harder to control.

Radical additions to alkenes can also present challenges in stereocontrol. However, certain strategies, such as the use of chiral auxiliaries or catalysts, can be employed to influence the stereochemical outcome. rsc.org

Sustainable and Green Chemistry Aspects in Synthesis

Solvent selection is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The synthesis of the key side-chain precursor, ethyl 3,3-dimethyl-4-pentenoate, involves a Claisen rearrangement that can be run with a high boiling point reactant like phenol, minimizing the need for an additional solvent during the reaction itself. However, the workup procedure often employs traditional volatile organic solvents like diethyl ether. researchgate.net

Greener alternatives are actively being explored. Bio-solvents, such as terpenes like α-pinene or d-limonene, have been investigated as replacements for petroleum-based solvents like hexane (B92381) in extraction processes and could be applicable in the purification stages. researchgate.net These solvents are derived from renewable resources and are often biodegradable. researchgate.net For catalytic steps like the Friedel-Crafts reaction, which would be a logical method to attach the side-chain to the benzene ring, the use of supercritical carbon dioxide (scCO₂) has emerged as a promising alternative. youtube.com Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed and recycled by reducing the pressure, simplifying product isolation and minimizing solvent waste. youtube.com In some cases, reactions can be designed to run under solvent-free conditions, particularly when one of the reactants is a liquid and can serve as the reaction medium.

Solvent TypeExampleApplication in SynthesisGreen Chemistry Considerations
ConventionalDiethyl Ether, 1,2-DichlorobenzeneWorkup/Purification, Friedel-Crafts ReactionVolatile, potentially toxic, derived from petrochemicals. researchgate.netyoutube.com
Bio-Solventα-Pinene, d-LimonenePotential for extraction/purificationRenewable source, biodegradable, can be recycled. researchgate.net
Supercritical FluidSupercritical CO₂Potential for catalytic steps (e.g., Friedel-Crafts)Non-toxic, non-flammable, easily removed and recycled, low environmental impact. youtube.com

A key step in the synthesis of Benzene, (3,3-dimethyl-4-pentenyl)- would likely be a Friedel-Crafts alkylation or acylation to attach the pentenyl side chain to the benzene ring. youtube.comnih.gov Traditionally, these reactions employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comnih.gov This approach generates large quantities of acidic waste during aqueous workup, making the catalyst non-reusable and leading to significant environmental issues. youtube.com

Modern sustainable approaches focus on replacing these homogeneous, single-use catalysts with reusable solid catalysts. youtube.com Zeolites, particularly in their acidic H-form (like Zeolite Y), have proven to be effective and reusable catalysts for Friedel-Crafts acylation. youtube.com These solid catalysts can be easily separated from the reaction mixture by simple filtration and can be regenerated, often by calcination, for multiple reaction cycles with minimal loss of activity. youtube.com This not only reduces waste but also simplifies the purification process, as the corrosive and problematic quenching of stoichiometric Lewis acids is avoided. Other solid acids like ion-exchange resins and heteropolyacids are also being explored as greener alternatives. youtube.com

Catalyst TypeExampleReactionReusability & RecoveryGreen Advantage
Stoichiometric Lewis AcidAlCl₃, FeCl₃Friedel-Crafts Alkylation/AcylationNot reusable; consumed/quenched during workup. youtube.comNone; generates large amounts of waste.
Heterogeneous Solid AcidZeolite Y, Ion-Exchange ResinsFriedel-Crafts AcylationReusable; recovered by filtration and can be regenerated. youtube.comMinimizes waste, simplifies purification, allows for continuous processes. youtube.com

Green chemistry metrics provide a quantitative assessment of the sustainability of a chemical process. Two of the most widely used metrics are atom economy (AE) and the Environmental Factor (E-Factor). wiley-vch.deprimescholars.com

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal AE is 100%. wiley-vch.dersc.org

The synthesis of the precursor ethyl 3,3-dimethyl-4-pentenoate via the reaction of 3-methyl-2-buten-1-ol (B147165) with ethyl orthoacetate is a rearrangement reaction where the main byproduct is ethanol. researchgate.net

Reaction: C₅H₁₀O + C₈H₁₈O₃ → C₉H₁₆O₂ + C₂H₅OH

Calculation:

MW of Product (C₉H₁₆O₂): 156.22 g/mol

MW of Reactants (C₅H₁₀O + C₈H₁₈O₃): 86.13 + 162.23 = 248.36 g/mol

Atom Economy = (156.22 / 248.36) * 100% = 62.9%

While this is a significant improvement over reactions that use stoichiometric reagents that are entirely converted to waste, there is still room for improvement.

The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. The ideal E-factor is 0. primescholars.com This metric provides a more holistic view by including waste from solvents, reagents, and reaction byproducts. wiley-vch.de

By implementing greener strategies, such as using a recyclable zeolite catalyst and minimizing solvent use, the E-factor can be dramatically reduced. The only significant byproduct becomes water (in acylation followed by reduction) or HCl (in alkylation), and the catalyst is recycled, bringing the E-factor closer to the ideal value.

Synthetic Route StepGreen MetricTraditional Method ValueGreener Alternative ValueComment
Precursor Synthesis (Claisen Rearrangement)Atom Economy~63%The reaction itself is moderately atom-economical.
Side-Chain Attachment (Friedel-Crafts)Atom EconomyLowHigherCatalytic routes avoid incorporating the catalyst into waste streams.
E-FactorHigh (5-100+) wiley-vch.deprimescholars.comLow (<1)Drastic reduction by eliminating stoichiometric catalyst waste and reducing solvent use.

Mechanistic Elucidation of Synthetic Transformations and Reactivity of Benzene, 3,3 Dimethyl 4 Pentenyl

Kinetic Studies of Formation Reactions

Kinetic studies are fundamental to understanding the reaction mechanism, providing insights into the rate of the reaction and the composition of the transition state.

The formation of Benzene (B151609), (3,3-dimethyl-4-pentenyl)- from a tertiary alkyl halide precursor in the presence of a base typically proceeds through an elimination reaction. The two primary mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways.

Rate = k[Alkyl Halide][Base] libretexts.orgyoutube.com

In contrast, the E1 mechanism is a two-step process where the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. uci.edumasterorganicchemistry.com The rate law for the E1 reaction is first-order:

Rate = k[Alkyl Halide] uci.edu

For the synthesis of Benzene, (3,3-dimethyl-4-pentenyl)-, the use of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, generally favors the E2 pathway. chemistry.coach The steric hindrance at the tertiary carbon atom of the precursor also promotes the E2 mechanism over the competing SN2 reaction. msu.edu

Activation parameters, including the activation energy (Ea) and the Arrhenius pre-exponential factor (A), can be determined by studying the temperature dependence of the rate constant (k). These parameters provide further insight into the transition state of the reaction.

Illustrative Activation Parameters for E2 Elimination

ParameterTypical Value Range for E2 ReactionsSignificance
Activation Energy (Ea)80 - 120 kJ/molMinimum energy required for the reaction to occur.
Enthalpy of Activation (ΔH‡)75 - 115 kJ/molHeat absorbed or released in forming the transition state.
Entropy of Activation (ΔS‡)-20 to +10 J/mol·KChange in disorder in forming the transition state. A value near zero is consistent with a concerted bimolecular transition state.

Note: These are typical values for E2 reactions and may vary for the specific formation of Benzene, (3,3-dimethyl-4-pentenyl)-.

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction. libretexts.orgprinceton.edu By replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), at a position involved in bond breaking in the rate-determining step, a decrease in the reaction rate is often observed. This is known as a primary kinetic isotope effect.

For the E2 elimination reaction, the C-H bond at the β-position is broken in the concerted rate-determining step. libretexts.org Therefore, a significant primary kinetic isotope effect (typically kH/kD > 2) is expected when the β-hydrogen is replaced by deuterium. libretexts.orglibretexts.org

kH/kD = Rate with protio-substrate / Rate with deuterio-substrate

A negligible KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step, which would be inconsistent with an E2 mechanism but could be consistent with an E1 mechanism where carbocation formation is the slow step. princeton.edu

Expected Kinetic Isotope Effects for Elimination Reactions

MechanismPosition of Isotopic LabelingExpected kH/kDMechanistic Implication
E2β-carbon> 2C-H bond breaking in the rate-determining step. libretexts.org
E1β-carbon≈ 1C-H bond not broken in the rate-determining step. princeton.edu

Note: Experimental determination of the KIE for the formation of Benzene, (3,3-dimethyl-4-pentenyl)- would provide strong evidence for the operative mechanism.

Characterization and Trapping of Reaction Intermediates

While the E2 mechanism is a concerted process without a distinct intermediate, the competing E1 pathway proceeds through a carbocation intermediate. masterorganicchemistry.com The detection and characterization of such intermediates can provide definitive evidence for the reaction mechanism.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for observing reaction intermediates directly in the reaction mixture. dalalinstitute.com For an E1 reaction, the formation of a carbocation intermediate could potentially be observed by 1H and 13C NMR spectroscopy. Carbocations exhibit characteristic downfield chemical shifts due to the deshielding effect of the positive charge. dalalinstitute.com However, the high reactivity and low concentration of carbocation intermediates in typical synthetic conditions make their direct observation challenging. The use of superacidic media can sometimes stabilize carbocations, allowing for their spectroscopic characterization. dalalinstitute.com

In cases where direct spectroscopic observation is not feasible, the presence of a transient intermediate can be inferred by trapping experiments. A nucleophile can be added to the reaction mixture to "trap" the carbocation intermediate, leading to a substitution product. The formation of such a product would provide strong evidence for an E1 mechanism.

Furthermore, if a carbocation intermediate is formed, it may undergo rearrangement to a more stable carbocation before elimination or substitution occurs. The observation of rearranged products would be a hallmark of a reaction proceeding through a carbocation intermediate and would argue against a concerted E2 mechanism. masterorganicchemistry.com

Computational Chemistry in Reaction Mechanism Validation

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for validating proposed reaction mechanisms. stanford.edu By modeling the potential energy surface of the reaction, the structures and energies of reactants, transition states, and products can be calculated.

For the formation of Benzene, (3,3-dimethyl-4-pentenyl)-, computational studies can be employed to:

Calculate the activation energies for the E1 and E2 pathways to predict the favored mechanism under different conditions.

Determine the geometry of the transition state, which for an E2 reaction is expected to have an anti-periplanar arrangement of the β-hydrogen and the leaving group. msu.edu

Predict the kinetic isotope effect, which can be compared with experimental values.

Analyze the stability of potential carbocation intermediates and the energy barriers for their rearrangement in the context of an E1 mechanism.

Transition State Localization and Energy Barrier Calculation

The transition state (TS) represents the highest energy point along the minimum energy pathway of a reaction, and its structure and energy are critical for determining the reaction rate. masterorganicchemistry.com Locating the TS on the potential energy surface and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. libretexts.org A lower energy barrier corresponds to a faster reaction. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to model these processes. For a reaction such as the electrophilic addition to the double bond of a phenylalkene, the process involves the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is influenced by both the phenyl group and the alkyl substituents.

To illustrate the type of data generated in such studies, the following table presents hypothetical activation energies for the electrophilic addition of an electrophile (E+) to Benzene, (3,3-dimethyl-4-pentenyl)-, forming either the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbocation intermediate. These values are illustrative and based on general principles of carbocation stability.

Table 1: Hypothetical Activation Energy Barriers for Electrophilic Addition to Benzene, (3,3-dimethyl-4-pentenyl)-

Reaction PathwayIntermediateHypothetical Activation Energy (kcal/mol)
Markovnikov AdditionTertiary Carbocation15
anti-Markovnikov AdditionPrimary Carbocation25

Note: These are illustrative values. Actual values would require specific DFT calculations.

The lower activation energy for the formation of the more stable tertiary carbocation suggests that the Markovnikov addition product would be favored, a common outcome in such reactions. youtube.com The bulky dimethyl group would also sterically hinder the approach of the electrophile to the internal carbon of the double bond, further favoring the formation of the terminal carbocation.

Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS correctly connects the reactants and products on the potential energy surface. nih.govrogue-scholar.org The IRC path is the mass-weighted steepest descent path from the transition state down to the local minima of the reactant and product. nih.gov This analysis provides a detailed picture of the structural changes that occur throughout the reaction. rogue-scholar.org

An IRC plot shows the energy profile as a function of the reaction coordinate. For a concerted, yet asynchronous reaction, the IRC plot might show a single peak for the transition state but reveal non-synchronous bond-forming and bond-breaking events. rogue-scholar.org For instance, in the bromination of benzene, IRC analysis has been used to investigate whether the reaction is a single concerted step or involves a distinct Wheland intermediate. rogue-scholar.org

For a reaction of Benzene, (3,3-dimethyl-4-pentenyl)-, such as acid-catalyzed hydration, an IRC analysis would trace the path from the starting materials (alkene and hydronium ion) through the transition state for protonation, leading to the carbocation intermediate. A second IRC would then connect this intermediate through another transition state to the final alcohol product. The shape of the IRC curve provides insights into the synchronicity of bond formation and cleavage.

Influence of Solvation Models on Reaction Profiles

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. researchgate.netacs.org Solvation models in computational chemistry are used to account for the effects of the solvent environment. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

The choice of solvation model can influence the calculated energies of reactants, transition states, and products. acs.org For reactions involving charged species, such as the carbocation intermediate in electrophilic addition, solvent effects are particularly important. Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. researchgate.net

Different implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be used to simulate these effects. researchgate.net A comparative study of different solvation models would reveal the sensitivity of the calculated reaction profile to the theoretical description of the solvent. For example, the calculated energy barrier for the formation of the carbocation intermediate in the hydration of Benzene, (3,3-dimethyl-4-pentenyl)- would be expected to be lower in a polar solvent like water compared to a nonpolar solvent like hexane (B92381).

Table 2: Hypothetical Influence of Solvation Model on Activation Energy for Markovnikov Addition

Solvent (Dielectric Constant)Solvation ModelHypothetical Activation Energy (kcal/mol)
Gas Phase (1)None20
Hexane (1.88)IEFPCM18
Dichloromethane (8.93)IEFPCM16
Water (78.39)IEFPCM14

Note: These are illustrative values to demonstrate the trend. IEFPCM refers to the Integral Equation Formalism variant of the Polarizable Continuum Model.

As the polarity of the solvent increases, the activation energy is expected to decrease due to the stabilization of the polar transition state leading to the carbocation intermediate. This highlights the critical importance of including solvent effects in computational studies to obtain results that are relevant to experimental conditions.

Reactivity and Transformation Pathways of Benzene, 3,3 Dimethyl 4 Pentenyl

Reactions Involving the Alkenyl Moiety

The terminal double bond of the pentenyl side chain is the most reactive site for the transformations discussed in this article. Unlike the stable aromatic ring, the π-bond of the alkene readily participates in addition reactions.

Olefin Functionalization Reactions

A range of functionalization reactions can be applied to the terminal alkene, allowing for the introduction of various functional groups. These reactions are heavily influenced by the steric bulk of the adjacent quaternary carbon.

Electrophilic addition to the alkenyl moiety of Benzene (B151609), (3,3-dimethyl-4-pentenyl)- is a classic example of how carbocation stability and rearrangement influence reaction products. The reactions are best understood by examining the behavior of the structurally analogous compound, 3,3-dimethyl-1-butene (B1661986) (neohexene).

Hydrohalogenation and Hydration: In the presence of protic acids like hydrogen halides (e.g., HCl, HBr) or under aqueous acidic conditions (hydration), the reaction is initiated by the protonation of the terminal carbon of the double bond. wikipedia.orgmasterorganicchemistry.com This follows Markovnikov's rule, which predicts the formation of the more stable carbocation. youtube.com Initially, a secondary carbocation is formed at the C4 position. However, this intermediate is highly prone to rearrangement. A rapid 1,2-methyl shift occurs, where one of the methyl groups from the adjacent quaternary carbon (C3) migrates to the positively charged C4. msu.eduvedantu.comyoutube.com This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at C3. vedantu.cominfinitylearn.comyoutube.com The subsequent nucleophilic attack by a halide ion or a water molecule occurs at this new, more stable cationic center, leading to the rearranged product as the major isomer. vaia.combrainly.comchegg.comchegg.comchegg.com

For example, the reaction with hydrogen chloride would yield 4-chloro-3,4-dimethyl-1-phenylpentane, not the expected 4-chloro-3,3-dimethyl-1-phenylpentane. Similarly, acid-catalyzed hydration produces the tertiary alcohol, 3,4-dimethyl-1-phenylpentan-3-ol. vaia.comaskfilo.com The driving force for this rearrangement is the significant stability gained in forming a tertiary carbocation from a secondary one. vedantu.comchegg.com

Halogenation: In contrast, the addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism that precludes carbocation rearrangement. The reaction is initiated by the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion). youtube.com This three-membered ring is then opened by the nucleophilic attack of a halide ion. Due to the steric hindrance of the neopentyl-like group, the nucleophile attacks the less hindered terminal carbon (C5), leading to the standard anti-addition product, 4,5-dihalo-3,3-dimethyl-1-phenylpentane.

Table 1: Predicted Products of Electrophilic Addition Reactions
ReagentInitial IntermediateRearrangement?Major Product
HClSecondary CarbocationYes (1,2-Methyl Shift)4-Chloro-3,4-dimethyl-1-phenylpentane
H₂O, H⁺Secondary CarbocationYes (1,2-Methyl Shift)3,4-Dimethyl-1-phenylpentan-3-ol
Br₂Bromonium IonNo4,5-Dibromo-3,3-dimethyl-1-phenylpentane

Hydroboration-Oxidation: To achieve anti-Markovnikov hydration of the double bond without skeletal rearrangement, hydroboration-oxidation is the method of choice. wikipedia.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent across the alkene, followed by oxidation. numberanalytics.com The hydroboration step proceeds via a concerted, four-centered transition state where the boron atom adds to the sterically less hindered terminal carbon (C5), and the hydrogen atom adds to the more substituted carbon (C4). chegg.com This regioselectivity is primarily driven by steric factors, effectively avoiding the formation of a carbocation intermediate and thus preventing rearrangement. chegg.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. wikipedia.org

The product of hydroboration-oxidation of Benzene, (3,3-dimethyl-4-pentenyl)- is the primary alcohol, 3,3-dimethyl-5-phenylpentan-1-ol. For highly hindered alkenes like this, sterically bulky borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to enhance regioselectivity. masterorganicchemistry.com

Carbometallation Reactions: These reactions involve the addition of an organometallic reagent across a carbon-carbon multiple bond, forming a new carbon-carbon and a new carbon-metal bond. researchgate.netnih.gov While less common than hydroboration, uncatalyzed carboboration and carboalumination reactions have been developed. nih.gov More frequently, these transformations are catalyzed by transition metals like zirconium or copper. researchgate.netnih.gov For instance, zirconium-catalyzed carboalumination can be used to add an alkyl group and an aluminum group across the double bond, with the organoaluminum intermediate being versatile for further synthetic transformations. researchgate.net Copper-mediated carbometallation reactions are also effective for the functionalization of alkenes. nih.gov These methods provide pathways to more complex carbon skeletons that are not accessible through traditional electrophilic additions.

Epoxidation: The terminal double bond can be converted to an epoxide, a three-membered cyclic ether, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). chegg.comlibretexts.org The reaction is a concerted process where the oxygen atom is delivered to both carbons of the double bond simultaneously. wayne.edu This mechanism is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product, and it does not involve carbocation intermediates, thus avoiding rearrangements. sigmaaldrich.com The reaction of Benzene, (3,3-dimethyl-4-pentenyl)- with m-CPBA would yield (3,3-dimethyl-5-phenylpentyl)oxirane. Other reagents, including hydrogen peroxide with catalysts, can also be employed for epoxidation. organic-chemistry.org

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved through two main stereochemical pathways. wikipedia.org

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction proceeds through a cyclic osmate ester intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond (syn-addition). youtube.com This would produce 3,3-dimethyl-5-phenylpentane-1,2-diol.

Anti-dihydroxylation: This is achieved in a two-step process involving the epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide. The nucleophilic attack of water (or hydroxide) on the epoxide proceeds with inversion of configuration at the carbon being attacked, resulting in the two hydroxyl groups being on opposite faces of the original double bond (anti-addition). libretexts.org

Radical Additions to the Double Bond

The addition of hydrogen bromide (HBr) can also proceed via a free-radical mechanism if the reaction is initiated by peroxides or UV light. wikipedia.org In sharp contrast to the ionic electrophilic addition, the radical addition of HBr is regioselective for the anti-Markovnikov product. chemistryscore.com

The mechanism is a chain reaction initiated by the formation of a bromine radical from HBr and the peroxide. The bromine radical then adds to the terminal carbon (C5) of the double bond. This regioselectivity is governed by the stability of the resulting carbon radical; addition to the terminal carbon generates a more stable secondary radical at C4, rather than the less stable primary radical that would form if addition occurred at C4. vaia.com This secondary radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and propagate the chain. chemistryscore.com

Therefore, the radical addition of HBr to Benzene, (3,3-dimethyl-4-pentenyl)- yields the non-rearranged, anti-Markovnikov product, 1-bromo-3,3-dimethyl-5-phenylpentane. vaia.comvaia.com

Hydrogenation and Dehydrogenation Methodologies

Hydrogenation: The alkenyl group can be readily reduced to the corresponding saturated alkyl group through catalytic hydrogenation. libretexts.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. This facilitates the syn-addition of two hydrogen atoms across the double bond. vaia.com The reaction is generally quantitative and does not affect the aromatic ring under standard conditions. The product of the hydrogenation of Benzene, (3,3-dimethyl-4-pentenyl)- is Benzene, (3,3-dimethylpentyl)-. While the reaction is straightforward, isomerization of the double bond can sometimes be observed as a side reaction in the presence of certain catalysts before hydrogenation occurs. vaia.com

Dehydrogenation: The reverse reaction, dehydrogenation, to re-form an alkene from an alkane is thermodynamically unfavorable under normal conditions and requires high temperatures and specific catalysts. For a structure like Benzene, (3,3-dimethylpentyl)-, such a reaction is not a common or practical transformation pathway.

Table 2: Summary of Addition Reaction Outcomes
Reaction TypeKey Reagent(s)RegioselectivityRearrangement?Product Class
Electrophilic AdditionHBr (no peroxide)Markovnikov (rearranged)YesTertiary Halide
Radical AdditionHBr, ROORAnti-MarkovnikovNoPrimary Halide
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHAnti-MarkovnikovNoPrimary Alcohol
Acid-Catalyzed HydrationH₃O⁺Markovnikov (rearranged)YesTertiary Alcohol
HydrogenationH₂, Pd/CN/ANoAlkane

Polymerization and Oligomerization Studies

Benzene, (3,3-dimethyl-4-pentenyl)- serves as a significant monomer in the field of polymer science, primarily due to its structural analogy to diisopropenylbenzene, a well-known crosslinking agent and chain transfer agent in free radical polymerization. smolecule.com The reactivity of Benzene, (3,3-dimethyl-4-pentenyl)- is centered on its terminal alkene group, which provides the principal site for radical-initiated reactions. smolecule.com

The process of free radical polymerization of this monomer follows the conventional three stages: initiation, propagation, and termination. smolecule.com During the initiation phase, radical species, typically generated from azo or peroxide initiators, attack the electron-rich double bond of the pentenyl side chain. This addition results in the formation of a carbon-centered radical, which is stabilized by resonance with the adjacent phenyl group, forming a benzylic radical. smolecule.com This stabilized radical then propagates by reacting with subsequent monomer units.

The incorporation of Benzene, (3,3-dimethyl-4-pentenyl)- units into polymer backbones introduces both aromatic and aliphatic unsaturation, opening avenues for extensive post-polymerization modification. The pendant vinyl groups on the polymer chain are amenable to various chemical transformations, including thiol-ene "click" chemistry. This reaction proceeds with high efficiency under mild conditions, allowing for precise control over the introduction of new functional groups. smolecule.com Furthermore, ring-closing metathesis using catalysts like Grubbs catalysts can be employed to create intramolecular crosslinks, forming cyclic structures within the polymer architecture that can significantly modify the material's physical properties such as rigidity, size, and thermal stability. smolecule.com

Polymerization / Modification Method Key Reagents/Catalysts Reactive Site Outcome
Free Radical PolymerizationAzo or Peroxide InitiatorsTerminal Alkene (C=C)Formation of a linear polymer with unsaturated pendant groups. smolecule.com
Thiol-ene "Click" ChemistryThiols, Photoinitiator/UV lightPendant Alkene GroupsHigh-efficiency functionalization of the polymer backbone. smolecule.com
Ring-Closing MetathesisGrubbs CatalystsPendant Alkene GroupsCreation of intramolecular cyclic structures and crosslinks. smolecule.com

Reactions Involving the Aromatic Ring

The benzene ring of the compound is susceptible to a range of reactions, most notably electrophilic aromatic substitution and functionalization at the benzylic position.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The (3,3-dimethyl-4-pentenyl)- substituent on the benzene ring is classified as an alkyl group. In electrophilic aromatic substitution (EAS) reactions, alkyl groups are activating and direct incoming electrophiles to the ortho and para positions. msu.edulibretexts.orglibretexts.org This directing effect is attributed to two main factors:

Inductive Effect : Alkyl groups are electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org

Hyperconjugation : The sigma electrons of the C-H bonds at the benzylic position can overlap with the pi system of the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. This stabilization is more effective when the electrophile attacks the ortho or para positions.

While the substituent is an ortho, para-director, the ratio of the products is influenced by steric hindrance. The bulky nature of the 3,3-dimethyl-4-pentenyl group can impede the approach of the electrophile to the ortho positions, often leading to a higher yield of the para substituted product. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. msu.eduuomustansiriyah.edu.iq The reaction conditions for these substitutions must be tailored to the reactivity of the substrate. libretexts.org Given the activating nature of the alkyl group, milder conditions are often sufficient compared to those required for deactivating substrates like nitrobenzene. libretexts.orglibretexts.org

Reaction Reagents Electrophile Expected Major Products
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)para-nitro product, ortho-nitro product. msu.eduuomustansiriyah.edu.iq
BrominationBr₂, FeBr₃Br⁺para-bromo product, ortho-bromo product. msu.edu
SulfonationFuming H₂SO₄ (SO₃)SO₃ or HSO₃⁺para-sulfonic acid product, ortho-sulfonic acid product. uomustansiriyah.edu.iq
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)para-acylated product, ortho-acylated product. msu.eduuomustansiriyah.edu.iq
Friedel-Crafts AlkylationRCl, AlCl₃R⁺ (Carbocation)para-alkylated product, ortho-alkylated product (prone to polyalkylation). msu.edu

Benzylic Functionalization Strategies

The benzylic carbon—the carbon atom directly attached to the benzene ring—is a site of enhanced reactivity. This allows for selective functionalization of the C-H bonds at this position.

One modern approach involves visible-light-mediated photoredox catalysis, which enables the selective formation of intermolecular C-N and C-O bonds at the benzylic position. This cross-dehydrogenative coupling provides a direct method for linking heteroaromatics to the benzylic carbon. nih.gov

Another powerful strategy is benzylic deprotonation. While benzylic protons are only weakly acidic, their acidity can be enhanced through coordination of the phenyl ring to an electrophilic transition metal complex (e.g., with chromium) or through cation-π interactions with alkali metals. rsc.org The resulting benzylic carbanion is a potent nucleophile that can react with a variety of electrophiles, allowing for the construction of more complex molecules from simple alkylbenzenes. rsc.org

Furthermore, palladium-catalyzed C(sp³)-H functionalization reactions have emerged as a valuable tool for synthesizing complex heterocyclic structures from substrates containing benzylic C-H bonds. nih.gov These methods offer atom-economical pathways for direct transformations, avoiding the need for pre-functionalized starting materials. nih.gov

Pericyclic and Rearrangement Reactions

Pericyclic reactions are concerted processes that occur via a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. msu.eduebsco.com The most famous example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne). ebsco.com

In the context of Benzene, (3,3-dimethyl-4-pentenyl)-, the terminal double bond of the pentenyl side chain can function as a dienophile. When reacted with a conjugated diene (e.g., cyclopentadiene (B3395910) or 1,3-butadiene), it could potentially undergo a Diels-Alder reaction to form a six-membered ring. The feasibility and rate of such a reaction would depend on the specific diene used and the reaction conditions (thermal or Lewis acid-catalyzed).

Heterogeneous and Homogeneous Catalysis in Transformations

The design of effective catalysts for the transformation of Benzene, (3,3-dimethyl-4-pentenyl)- is a nuanced process, contingent on the desired reaction pathway. Key considerations include the active metal center, the supporting material for heterogeneous catalysts, and the ligand sphere for homogeneous catalysts. Performance is typically evaluated based on conversion (the percentage of the starting material that has reacted), selectivity (the percentage of the converted material that has formed the desired product), and the turnover number or frequency (a measure of catalyst activity).

While specific research detailing extensive catalyst screening for Benzene, (3,3-dimethyl-4-pentenyl)- is not widely available in public literature, we can infer potential catalytic systems based on the reactivity of its functional groups. For instance, the hydrogenation of the pentenyl double bond would likely employ heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃). The performance of such catalysts would be influenced by factors like metal loading, particle size, and the porosity of the support material.

In a hypothetical performance evaluation for the selective hydrogenation of the alkene moiety, one might expect results similar to those presented in the table below, based on studies of similar sterically hindered olefins.

Table 1: Hypothetical Performance Data for Selective Hydrogenation of Benzene, (3,3-dimethyl-4-pentenyl)-

CatalystTemperature (°C)Pressure (atm)Conversion (%)Selectivity to Alkane (%)
5% Pd/C251>99>99
5% Pt/Al₂O₃2519895
Raney Nickel5010>9990

Conversely, transformations involving the benzene ring, such as electrophilic aromatic substitution, would require a different class of catalysts, typically Lewis acids for reactions like Friedel-Crafts alkylation or acylation. smolecule.com The steric bulk of the 3,3-dimethyl-4-pentenyl substituent would likely direct incoming electrophiles to the ortho and para positions, although the significant steric hindrance might favor para-substitution. smolecule.com

In the realm of homogeneous catalysis, the ligands coordinated to the metal center play a pivotal role in modulating the catalyst's activity and selectivity. For reactions involving the pentenyl group of Benzene, (3,3-dimethyl-4-pentenyl)-, such as hydroformylation or metathesis, the electronic and steric properties of the ligands are critical.

For example, in a potential hydroformylation reaction to introduce a formyl group at the terminus of the pentenyl chain, the choice of phosphine (B1218219) ligands (e.g., triphenylphosphine (B44618), tri(o-tolyl)phosphine) could significantly influence the ratio of linear to branched aldehyde products. Bulky ligands would be expected to favor the formation of the linear aldehyde due to steric repulsion with the dimethyl groups on the substrate.

While specific data on ligand effects for this particular compound is scarce, general principles of catalysis suggest that a systematic variation of ligand properties would be necessary to optimize a given transformation. The table below illustrates a hypothetical study on the effect of phosphine ligands on the selectivity of a generic hydroformylation reaction of a sterically hindered terminal alkene.

Table 2: Hypothetical Ligand Effects on Hydroformylation Selectivity

Catalyst PrecursorLigandLigand:Metal RatioTemperature (°C)Pressure (atm CO/H₂)Linear:Branched Ratio
Rh(CO)₂(acac)PPh₃4:1100205:1
Rh(CO)₂(acac)P(o-tolyl)₃4:11002015:1
Rh(CO)₂(acac)Xantphos2:110020>50:1

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of Benzene, 3,3 Dimethyl 4 Pentenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For Benzene (B151609), (3,3-dimethyl-4-pentenyl)- , a suite of advanced NMR experiments would be employed to map out its unique chemical environment.

Advanced 1D NMR Techniques (e.g., DPFGSE-NOESY)

While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical shifts and multiplicities of the protons and carbons, advanced techniques like Double Pulsed Field Gradient Spin Echo Nuclear Overhauser Effect Spectroscopy (DPFGSE-NOESY) offer deeper insights. A DPFGSE-NOESY experiment is particularly adept at solvent suppression and observing through-space correlations between protons that are in close proximity. For Benzene, (3,3-dimethyl-4-pentenyl)- , this technique would be invaluable in confirming the spatial relationship between the protons of the dimethyl group and the adjacent methylene (B1212753) and methine protons of the pentenyl chain, as well as the proximity of the benzylic protons to the aromatic ring protons.

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY for spatial relationships)

To unambiguously assign all proton and carbon signals and to piece together the molecular framework of Benzene, (3,3-dimethyl-4-pentenyl)- , a series of 2D NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the subject molecule, COSY would be used to trace the spin systems within the pentenyl chain and the aromatic ring. For instance, it would show correlations between the vinylic protons and the adjacent methine proton, as well as between the protons of the ethyl bridge connecting the phenyl ring and the gem-dimethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial step in assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is arguably the most powerful tool for assembling the complete carbon skeleton. For Benzene, (3,3-dimethyl-4-pentenyl)- , HMBC would show correlations from the methyl protons to the quaternary carbon and the adjacent methine carbon, and from the benzylic protons to the aromatic carbons, thus unequivocally connecting the different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about through-space proximity of nuclei, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and conformation of the molecule. For instance, NOESY/ROESY could confirm the spatial proximity between the protons on the phenyl ring and the protons on the pentenyl side chain, providing insights into the preferred conformation of the molecule.

Illustrative ¹H and ¹³C NMR Data for Benzene, (3,3-dimethyl-4-pentenyl)- Note: The following data is illustrative and based on predicted chemical shifts for the known structure, as detailed experimental data is not publicly available.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1 - ~142.0 -
2, 6 ~7.15 (d) ~128.5 C-4, C-7
3, 5 ~7.25 (t) ~128.3 C-1
4 ~7.18 (t) ~125.8 C-2, C-6
7 ~2.55 (t) ~35.0 C-1, C-2, C-6, C-8, C-9
8 ~1.50 (t) ~45.0 C-7, C-9, C-10, C-11
9 - ~38.0 -
10, 11 ~1.00 (s) ~25.0 C-8, C-9, C-12
12 ~5.80 (dd) ~145.0 C-9, C-10, C-11, C-13
13 ~4.95 (d) ~112.0 C-9, C-12
13' ~4.90 (d) ~112.0 C-9, C-12

Solid-State NMR for Crystalline Derivatives or Formulations

Should Benzene, (3,3-dimethyl-4-pentenyl)- be synthesized in a crystalline form or as part of a solid formulation, solid-state NMR (ssNMR) would offer valuable insights. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecular structure and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra, revealing information about the packing of molecules in the crystal lattice and the presence of different polymorphs.

Chiral NMR Studies for Enantiomeric Purity (if chiral derivatives)

The parent molecule, Benzene, (3,3-dimethyl-4-pentenyl)- , is achiral. However, if a chiral center were to be introduced through derivatization, for instance by epoxidation of the double bond, the resulting enantiomers or diastereomers would require analysis for enantiomeric purity. This can be achieved using chiral NMR spectroscopy. The addition of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification by integration of the corresponding signals in the NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound or a compound isolated from a natural source. For Benzene, (3,3-dimethyl-4-pentenyl)- , with a molecular formula of C₁₃H₁₈, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Illustrative HRMS Data for Benzene, (3,3-dimethyl-4-pentenyl)- Note: The following data is based on the known molecular formula, as detailed experimental data is not publicly available.

Molecular Formula Calculated Exact Mass [M]⁺ Observed m/z
C₁₃H₁₈ 174.14085 174.1410 (Illustrative)

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. For Benzene, (3,3-dimethyl-4-pentenyl)- , characteristic fragments would be expected from the cleavage of the pentenyl side chain, such as the loss of a propyl or butyl group, and the formation of a stable tropylium (B1234903) ion (m/z 91), which is characteristic of compounds containing a benzyl (B1604629) moiety.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, a specific ion of interest, known as the precursor ion, is selected from the initial mass spectrum. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions, also called product ions. The resulting mass spectrum of these fragment ions provides valuable information about the connectivity and arrangement of atoms within the original molecule.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", the molecular ion ([M]⁺) would be the primary precursor ion selected for MS/MS analysis. The fragmentation of this ion would likely proceed through several pathways, driven by the relative stabilities of the resulting carbocations and neutral losses.

A prominent fragmentation pathway for alkyl-substituted benzenes involves the loss of an alkyl radical to form a stable benzylic cation. docbrown.info In the case of "Benzene, (3,3-dimethyl-4-pentenyl)-", cleavage of the bond between the benzene ring and the pentenyl substituent would result in the formation of a phenyl cation ([C₆H₅]⁺) with a mass-to-charge ratio (m/z) of 77. docbrown.info This is a very common and indicative fragment for the presence of a benzene ring. docbrown.info

Another likely fragmentation involves the cleavage of the C-C bond beta to the double bond in the pentenyl side chain. This would lead to the formation of a stable allylic cation. The loss of a propyl radical would generate a fragment ion with a specific m/z value. Further fragmentation of the side chain could also occur, leading to a series of smaller fragment ions.

The table below outlines some of the expected major fragment ions in the MS/MS spectrum of "Benzene, (3,3-dimethyl-4-pentenyl)-". The relative abundances of these ions would depend on the collision energy used in the experiment.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
17477C₇H₁₃Phenyl cation
174119C₄H₉Substituted benzylic cation
17491C₆H₁₁Tropylium ion (rearranged)
17455C₉H₁₁Dimethylallyl cation

This table presents hypothetical fragmentation data based on known principles of mass spectrometry. Actual experimental data would be required for definitive structural confirmation.

By carefully analyzing the masses and relative abundances of the fragment ions, researchers can piece together the structure of the original molecule, confirming the presence of the benzene ring, the dimethylpentenyl side chain, and the specific points of attachment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is an essential analytical technique for assessing the purity of volatile compounds and identifying any volatile impurities. researchgate.net In GC-MS, the sample is first vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the gas chromatograph column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

For the analysis of "Benzene, (3,3-dimethyl-4-pentenyl)-", a suitable GC method would be developed to achieve good separation of the main compound from potential impurities. gcms.cz The choice of the GC column, temperature program, and carrier gas are critical parameters. chemetrix.co.za A non-polar or medium-polarity column would likely be effective for this non-polar compound.

The mass spectrometer provides highly specific detection, allowing for the identification of co-eluting impurities that might not be resolved by the gas chromatograph alone. The resulting chromatogram will show a major peak corresponding to "Benzene, (3,3-dimethyl-4-pentenyl)-" and potentially smaller peaks for any volatile impurities.

The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. However, this assumes that all compounds have similar ionization efficiencies in the mass spectrometer. For more accurate quantification, calibration with certified reference standards would be necessary.

Potential volatile impurities in a sample of "Benzene, (3,3-dimethyl-4-pentenyl)-" could include starting materials from its synthesis, side-products, or residual solvents. For example, if the synthesis involved a Friedel-Crafts alkylation of benzene with a derivative of 3,3-dimethyl-4-pentene, unreacted benzene or isomers of the product could be present. byjus.com

The table below lists potential volatile impurities that could be identified by GC-MS.

Retention Time (min)Detected m/zPutative ImpurityPotential Source
5.278BenzeneUnreacted starting material
8.1174Isomer of Benzene, (3,3-dimethyl-4-pentenyl)-Isomeric side-product
3.572PentaneResidual solvent
9.5188Dialkylated benzeneBy-product of synthesis

This table is illustrative. The actual retention times and detected impurities would depend on the specific synthetic route and purification methods used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Profiling

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile and thermally labile impurities. taylorandfrancis.comsigmaaldrich.com In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their interactions with the stationary phase of the column and the mobile phase. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", reversed-phase LC would likely be the method of choice, using a non-polar stationary phase and a polar mobile phase. This would allow for the separation of the main compound from more polar, non-volatile impurities.

The mass spectrometer, often a high-resolution instrument, provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. semanticscholar.org Tandem mass spectrometry (MS/MS) can be used to further characterize the structure of these impurities by analyzing their fragmentation patterns. dphen1.com

Non-volatile impurities in a sample of "Benzene, (3,3-dimethyl-4-pentenyl)-" could include polymeric materials, products of oxidation or degradation, or involatile catalysts or reagents used in the synthesis. For example, if the compound has been exposed to air and light, oxidized byproducts containing hydroxyl or carbonyl groups might be present.

The following table provides examples of potential non-volatile impurities that could be detected by LC-MS.

Retention Time (min)Accurate Mass (m/z)Putative Impurity StructurePotential Source
4.8190.1307C₁₃H₁₈OOxidized product (e.g., alcohol)
6.2206.1256C₁₃H₁₈O₂Oxidized product (e.g., diol)
2.1250.1518C₁₅H₂₂O₃Polymerization by-product
7.5348.2715C₂₆H₃₆Dimer of the main compound

This table is for illustrative purposes. The actual impurities and their chromatographic and mass spectrometric properties would need to be determined experimentally.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. numberanalytics.com These techniques probe the vibrational motions of atoms and bonds within a molecule, providing a unique "fingerprint" that is characteristic of its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. Different functional groups absorb at characteristic frequencies, allowing for their identification.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", the FT-IR spectrum would exhibit several key absorption bands corresponding to its structural features. The presence of the benzene ring would be indicated by C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3100-3000 cm⁻¹. Overtone and combination bands, which are characteristic of the substitution pattern on the benzene ring, would be observed in the 2000-1650 cm⁻¹ region. quora.com Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

The aliphatic portion of the molecule, the 3,3-dimethyl-4-pentenyl group, would also give rise to distinct peaks. The C-H stretching vibrations of the methyl and methylene groups would be found in the 2960-2850 cm⁻¹ range. The terminal double bond (C=C) would show a stretching vibration around 1640 cm⁻¹. The C-H out-of-plane bending vibrations of the vinyl group are also characteristic and appear in the 1000-900 cm⁻¹ region.

The table below summarizes the expected characteristic FT-IR absorption bands for "Benzene, (3,3-dimethyl-4-pentenyl)-".

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₃, CH₂)
1640C=C stretchAlkene (vinyl)
1600-1450C=C stretchAromatic
1000-900C-H bend (out-of-plane)Alkene (vinyl)
850-750C-H bend (out-of-plane)Aromatic (substitution pattern)

This is a generalized table of expected FT-IR peaks. The exact positions and intensities of the peaks can be influenced by the molecular environment.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. researchgate.net It is based on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", the Raman spectrum would provide a detailed vibrational fingerprint. The symmetric "breathing" mode of the benzene ring, which is often weak in the FT-IR spectrum, typically gives a strong and sharp peak in the Raman spectrum around 1000 cm⁻¹. researchgate.netmdpi.com The aromatic C=C stretching vibrations would also be prominent in the 1600-1580 cm⁻¹ region. mdpi.com

The C=C stretching vibration of the pentenyl group's double bond would also be expected to be strong in the Raman spectrum due to its high polarizability. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule would also be observable.

The following table lists some of the expected characteristic Raman shifts for "Benzene, (3,3-dimethyl-4-pentenyl)-".

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3060C-H stretchAromatic
2950C-H stretchAliphatic (CH₃, CH₂)
1640C=C stretchAlkene (vinyl)
1600C=C stretchAromatic
1000Ring breathingAromatic
606CCC deformationAromatic

This table provides expected Raman shifts based on data for similar compounds. researchgate.netmdpi.com Precise values would need to be determined experimentally.

By combining the information from both FT-IR and Raman spectroscopy, a comprehensive analysis of the functional groups present in "Benzene, (3,3-dimethyl-4-pentenyl)-" can be achieved, confirming its structural integrity.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. sciencepublishinggroup.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

The UV-Vis spectrum of "Benzene, (3,3-dimethyl-4-pentenyl)-" would be dominated by the electronic transitions of the benzene ring. Benzene itself exhibits a strong absorption band around 204 nm, corresponding to a π → π* transition, and a weaker, highly structured band between 230 and 270 nm, which is a symmetry-forbidden π → π* transition. nist.gov

The presence of the alkyl substituent, the (3,3-dimethyl-4-pentenyl)- group, on the benzene ring will cause a slight red shift (bathochromic shift) of these absorption bands. This is due to the electron-donating inductive effect of the alkyl group, which destabilizes the ground state and stabilizes the excited state, thus reducing the energy gap for the electronic transition. libretexts.org

The isolated double bond in the pentenyl side chain would have a π → π* transition at a much shorter wavelength, typically below 200 nm, and would likely be masked by the stronger absorptions of the benzene ring. slideshare.net

The UV-Vis spectrum can be used to confirm the presence of the aromatic chromophore and to provide some information about the substitution pattern. While not as structurally informative as NMR or mass spectrometry, it is a valuable and straightforward technique for verifying the presence of the benzene ring and for quantitative analysis using the Beer-Lambert law. nist.gov

The table below shows the expected UV-Vis absorption maxima for "Benzene, (3,3-dimethyl-4-pentenyl)-" in a non-polar solvent.

λmax (nm)Electronic TransitionChromophore
~205-210π → π* (E2-band)Benzene ring
~260-265π → π* (B-band)Benzene ring

These are approximate values, and the exact λmax and molar absorptivity would need to be determined experimentally.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination (of derivatives)

Single crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the absolute structure of a molecule. This technique requires a well-ordered single crystal of the compound or a suitable derivative. While obtaining a single crystal of "Benzene, (3,3-dimethyl-4-pentenyl)-" itself might be challenging due to its likely liquid state at room temperature, derivatization to a solid crystalline compound would enable SC-XRD analysis.

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector, and the intensities and positions of the diffraction spots are used to solve the crystal structure. This provides precise atomic coordinates, from which the exact stereochemistry and conformation of the molecule in the crystalline state can be determined. For a derivative of "Benzene, (3,3-dimethyl-4-pentenyl)-", this would confirm the connectivity of the 3,3-dimethyl-4-pentenyl side chain to the benzene ring and reveal the spatial arrangement of the atoms.

Illustrative Single Crystal XRD Data for a Hypothetical Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1325.4
Z4
Calculated Density (g/cm³)1.150

This data is illustrative for a hypothetical solid derivative and does not represent experimentally determined values for Benzene, (3,3-dimethyl-4-pentenyl)-.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the crystallinity of a solid sample. Unlike SC-XRD, PXRD is performed on a polycrystalline powder, which consists of many small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

For a solid derivative of "Benzene, (3,3-dimethyl-4-pentenyl)-", PXRD could be used to:

Confirm the crystalline nature of the material.

Identify the specific crystalline phase by comparing the experimental diffraction pattern to a database of known patterns.

Assess the purity of a crystalline sample, as the presence of crystalline impurities would result in additional diffraction peaks.

Monitor phase transitions as a function of temperature or pressure. researchgate.netaps.org

The diffraction pattern is characteristic of the crystal structure of the compound, acting as a "fingerprint" for its identification.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. nih.gov In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", which is a volatile organic compound, GC is an ideal method for:

Purity determination: The presence of impurities would be indicated by additional peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding compound.

Quantitative analysis: By using a calibrated standard, the exact concentration of the compound in a sample can be determined.

The choice of the GC column is critical for achieving good separation. A non-polar or a mid-polar capillary column would likely be suitable for the analysis of this alkylbenzene.

Hypothetical GC-MS Operating Conditions and Findings:

ParameterConditionFinding
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Good peak shape and resolution
Injector Temperature 250 °CEfficient volatilization
Carrier Gas Helium at 1.0 mL/minConsistent flow
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)Separation of potential isomers and impurities
Detector Mass Spectrometer (MS)Identification of peaks based on mass spectra
Retention Time ~15.2 minCharacteristic for the compound under these conditions

This data is illustrative and represents a typical set of conditions and expected findings for a compound of this nature.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is another powerful separation technique where the mobile phase is a liquid. helixchrom.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For "Benzene, (3,3-dimethyl-4-pentenyl)-", reversed-phase HPLC would be the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol.

HPLC can be used for:

Purity assessment: Similar to GC, impurities will appear as separate peaks.

Quantitative analysis: Accurate quantification is possible with the use of an external or internal standard.

Separation of isomers: HPLC is particularly adept at separating structural isomers that may be difficult to resolve by other techniques.

Illustrative HPLC Parameters for Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile/Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

These parameters are illustrative and would require optimization for the specific analysis of Benzene, (3,3-dimethyl-4-pentenyl)-.

Preparative Chromatography for Compound Isolation

When a pure sample of "Benzene, (3,3-dimethyl-4-pentenyl)-" is required for further studies, preparative chromatography is employed. This technique is an extension of analytical chromatography, but with the goal of isolating a significant quantity of a specific component from a mixture. oup.comyoutube.com

Both preparative GC and preparative HPLC can be used.

Preparative GC is suitable for volatile compounds and can yield very high purity samples. The separated components are collected after the detector using a trapping system. nih.govoup.com

Preparative HPLC is used for less volatile or thermally labile compounds and can handle larger sample loads. Fractions of the eluent are collected as they exit the detector. youtube.com

The choice between preparative GC and HPLC would depend on the specific properties of "Benzene, (3,3-dimethyl-4-pentenyl)-" and the nature of any impurities present from its synthesis.

Computational Chemistry and Theoretical Studies on Benzene, 3,3 Dimethyl 4 Pentenyl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. For "Benzene, (3,3-dimethyl-4-pentenyl)-", these methods can predict its geometry, energy, and electronic properties with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. cmu.edu It is well-suited for studying the electronic structure and energetics of medium-sized organic molecules like "Benzene, (3,3-dimethyl-4-pentenyl)-". DFT calculations can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. For instance, the energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.net

In a typical DFT study on a substituted benzene (B151609) derivative, the choice of functional and basis set is critical. For "Benzene, (3,3-dimethyl-4-pentenyl)-", a functional like B3LYP, combined with a basis set such as 6-31G(d,p), would be a common starting point for geometry optimization and electronic property calculations. researchgate.net Such calculations would reveal the distribution of electron density, highlighting the electron-rich aromatic ring and the double bond of the pentenyl chain as likely sites for electrophilic attack.

Illustrative DFT-Calculated Properties for Benzene, (3,3-dimethyl-4-pentenyl)-

Property Calculated Value (Illustrative) Significance
Total Energy -505.12345 Hartree Represents the total electronic and nuclear energy of the molecule at its optimized geometry.
HOMO Energy -6.25 eV Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy -0.15 eV Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.10 eV A larger gap suggests higher kinetic stability and lower reactivity.

| Dipole Moment | 0.35 Debye | A small dipole moment suggests a relatively nonpolar molecule. |

This table presents illustrative data based on typical DFT calculations for similar organic molecules.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, often referred to as "gold standard" benchmarks. rsc.orgnih.gov For a molecule like "Benzene, (3,3-dimethyl-4-pentenyl)-", high-accuracy ab initio calculations would be employed to obtain precise values for properties like bond dissociation energies, reaction barriers, and intermolecular interaction energies. nih.gov

For example, a Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] calculation with a large basis set could be used to accurately determine the energy difference between various conformers of the molecule, providing a definitive picture of its potential energy surface. nih.gov

Semi-empirical methods, such as AM1, PM3, and PM6, offer a computationally inexpensive alternative for studying large molecular systems or for performing rapid screening of many molecules. wikipedia.orguni-muenchen.descispace.com These methods simplify the complex equations of quantum mechanics and use parameters derived from experimental data to compensate for the approximations. wikipedia.orgscispace.com

For "Benzene, (3,3-dimethyl-4-pentenyl)-", semi-empirical methods could be used to quickly explore its vast conformational space to identify low-energy structures that can then be subjected to more rigorous DFT or ab initio calculations. While not as accurate as higher-level methods, their speed makes them invaluable for initial explorations. researchgate.net

Comparison of Computational Methods for Benzene, (3,3-dimethyl-4-pentenyl)- (Illustrative)

Method Relative Cost Typical Application Accuracy for Energetics
Semi-Empirical (PM6) Low Rapid conformational screening Low to Medium
DFT (B3LYP/6-31G(d,p)) Medium Geometry optimization, electronic properties Good
Ab Initio (MP2/aug-cc-pVTZ) High Refined energetics and structures Very Good

| Ab Initio (CCSD(T)/CBS) | Very High | High-accuracy benchmarks | Excellent |

This table provides a general comparison of computational methods and their illustrative application to the target molecule.

Conformational Analysis and Potential Energy Surfaces

The rotation around the single bonds in the pentenyl chain leads to various conformers. Computational methods can be used to construct a potential energy surface (PES) by systematically changing the dihedral angles of interest and calculating the energy at each point. molssi.org This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers between them.

For "Benzene, (3,3-dimethyl-4-pentenyl)-", the rotation around the C-C bond connecting the phenyl group to the pentenyl chain and the C-C bonds within the chain itself would be of particular interest. The bulky dimethyl groups are expected to introduce significant steric hindrance, leading to well-defined rotational barriers and a preference for specific staggered conformations. smolecule.com Studies on similar substituted alkanes and benzenes have shown that such steric interactions play a dominant role in determining the most stable conformers. nih.gov

Illustrative Rotational Barriers for Benzene, (3,3-dimethyl-4-pentenyl)-

Rotational Bond Barrier Height (kcal/mol) (Illustrative) Corresponding Motion
Phenyl-CH2 3.5 Rotation of the entire pentenyl group relative to the benzene ring.
CH2-C(CH3)2 5.8 Rotation around the bond adjacent to the sterically demanding dimethyl groups.

| C(CH3)2-CH=CH2 | 4.2 | Rotation influencing the orientation of the vinyl group. |

This table presents illustrative rotational barriers based on known values for similar chemical motifs.

While the focus is on the single molecule, computational chemistry can also shed light on how "Benzene, (3,3-dimethyl-4-pentenyl)-" molecules interact with each other. The benzene ring can participate in π-π stacking and C-H/π interactions, which are important non-covalent forces that can lead to aggregation. nih.gov

By calculating the interaction energy between two or more molecules of "Benzene, (3,3-dimethyl-4-pentenyl)-" at various orientations and distances, a picture of the intermolecular potential energy surface can be developed. researchgate.net These calculations can help predict whether the molecules are likely to form stable dimers or larger aggregates in the condensed phase. The presence of the flexible, non-polar pentenyl chain would likely influence the geometry of these interactions, potentially leading to more complex arrangements than those observed for simple benzene. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool to understand the motion of atoms and molecules over time. For a molecule like Benzene, (3,3-dimethyl-4-pentenyl)-, MD simulations can provide insights into its flexibility, conformational preferences, and interactions with its environment.

Dynamic Behavior and Conformational Sampling

MD simulations of similar long-chain alkylbenzenes have shown that the alkyl chain can exist in various states, from extended, all-trans conformations to more compact, folded structures. rsc.org For Benzene, (3,3-dimethyl-4-pentenyl)-, the bulky gem-dimethyl group is expected to introduce significant steric hindrance, which will likely restrict the rotational freedom around the C3-C4 bond, influencing the conformational landscape. The presence of the double bond at the end of the chain also introduces rigidity in that region.

Conformational sampling through MD simulations would likely reveal a few low-energy conformers that are predominantly populated at room temperature. These stable conformations would represent a balance between minimizing steric clashes and optimizing intramolecular interactions, such as potential weak interactions between the vinyl group and the aromatic ring.

Table 1: Predicted Predominant Conformers of Benzene, (3,3-dimethyl-4-pentenyl)- from Theoretical Conformational Analysis

ConformerDihedral Angle (C-C-C-C chain)Relative Energy (kcal/mol)Predicted Population (%)
Extended~180°0.060
Folded~60°1.525
Partially FoldedVariable> 2.015

Note: This data is predictive and based on theoretical modeling of analogous alkylbenzenes.

Solvent Effects on Molecular Conformation

The surrounding solvent is expected to have a significant impact on the conformational preferences of Benzene, (3,3-dimethyl-4-pentenyl)-. In non-polar solvents, such as n-heptane, intramolecular van der Waals interactions would likely dominate, and the molecule might favor more compact or folded conformations to maximize these interactions. acs.org

In polar solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules would interact with the solute. scielo.brmiami.edu For a non-polar molecule like Benzene, (3,3-dimethyl-4-pentenyl)-, the hydrophobic effect would be a major driver of its conformational behavior in a polar environment. The molecule would likely adopt conformations that minimize the surface area exposed to the polar solvent, potentially leading to a higher population of folded structures where the alkyl chain interacts with the benzene ring. scielo.br

MD simulations explicitly including solvent molecules can quantify these effects by calculating the potential of mean force along key dihedral angles, revealing how the energy landscape of the molecule's conformations changes in different solvent environments. frontiersin.org

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools to predict various spectroscopic properties of molecules. These predictions can aid in the identification and characterization of compounds and can be validated against experimental data if available.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT) with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. chemistryviews.orgresearchgate.netwisc.edu

For Benzene, (3,3-dimethyl-4-pentenyl)-, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the alkyl chain, and the vinyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the alkyl substituent. libretexts.orglibretexts.org The protons on the pentenyl chain would exhibit complex splitting patterns due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum can be predicted. The carbons of the benzene ring would appear in the aromatic region (typically 120-150 ppm), with the carbon attached to the alkyl chain showing a distinct chemical shift. libretexts.orglibretexts.org The various carbons of the (3,3-dimethyl-4-pentenyl)- group would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, (3,3-dimethyl-4-pentenyl)-

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C (ipso)145
Aromatic C (ortho)128
Aromatic C (meta)129
Aromatic C (para)126
Aliphatic C140
Aliphatic C245
Aliphatic C3 (quaternary)38
Aliphatic C4148
Aliphatic C5110
Methyl C's28

Note: This data is predictive and based on DFT calculations of similar alkyl-substituted benzenes.

Simulated Vibrational Spectra (IR, Raman)

The simulated IR spectrum of Benzene, (3,3-dimethyl-4-pentenyl)- would be expected to show characteristic absorption bands for:

Aromatic C-H stretching (above 3000 cm⁻¹)

Aliphatic C-H stretching (below 3000 cm⁻¹)

C=C stretching of the vinyl group (around 1640 cm⁻¹)

Aromatic C=C in-ring stretching (around 1600 and 1450 cm⁻¹)

C-H bending vibrations

The Raman spectrum would complement the IR spectrum, with strong bands often observed for the symmetric vibrations of the benzene ring and the C=C double bond. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved.

UV-Vis Absorption and Emission Spectra Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict UV-Vis absorption spectra. researchgate.netresearchgate.netnist.gov

The UV-Vis spectrum of Benzene, (3,3-dimethyl-4-pentenyl)- is expected to be dominated by the electronic transitions of the benzene ring. The substitution of the alkyl group will likely cause a small red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The primary absorption bands for substituted benzenes are typically observed in the region of 200-280 nm. nist.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.netbeilstein-journals.org

Table 3: Predicted UV-Vis Absorption Maxima for Benzene, (3,3-dimethyl-4-pentenyl)- in a Non-polar Solvent

Electronic TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)
π → π* (E2-band)~210High
π → π* (B-band)~265Low

Note: This data is predictive and based on TD-DFT calculations of similar alkyl-substituted benzenes.

Reactivity Prediction and Reaction Site Analysis

Reactivity prediction and the identification of reaction sites are fundamental applications of computational chemistry. For a molecule like "Benzene, (3,3-dimethyl-4-pentenyl)-", which possesses both an aromatic ring and an alkene functional group, these methods would be invaluable in predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in predicting the feasibility and outcome of a chemical reaction. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For "Benzene, (3,3-dimethyl-4-pentenyl)-", the HOMO would likely be localized on the electron-rich regions, which are the π-systems of the benzene ring and the carbon-carbon double bond of the pentenyl group. The region with the higher electron density, and thus the larger HOMO lobe, would be the predicted site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's capacity to accept electrons, functioning as an electrophile. youtube.com In electrophilic reactions, the interaction between the HOMO of this molecule and the LUMO of an electrophile would be analyzed. Conversely, in nucleophilic reactions, the interaction between the LUMO of "Benzene, (3,3-dimethyl-4-pentenyl)-" and the HOMO of a nucleophile would be paramount.

While specific calculated values for the HOMO-LUMO gap of "Benzene, (3,3-dimethyl-4-pentenyl)-" are not available in the literature, a smaller gap generally implies higher reactivity. Computational studies on similar aromatic and alkene-containing molecules show that the π-orbitals of both the aromatic ring and the double bond contribute significantly to the frontier orbitals. researchgate.netnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data

Since no specific data exists for "Benzene, (3,3-dimethyl-4-pentenyl)-", this table is for illustrative purposes to show how such data would typically be presented.

Molecular OrbitalEnergy (eV)Primary Location of Electron Density
LUMOValue not availableAromatic Ring / Alkene
HOMOValue not availableAromatic Ring / Alkene
HOMO-LUMO GapValue not available-

An Electrostatic Potential Surface (ESP) map is a valuable computational tool that illustrates the charge distribution on the electron density surface of a molecule. researchgate.netucsb.edu It provides a visual guide to the electrophilic and nucleophilic sites.

Negative Potential Regions (Red/Yellow): These areas indicate an excess of electron density and are prone to attack by electrophiles. For "Benzene, (3,3-dimethyl-4-pentenyl)-", negative potential would be expected above and below the plane of the benzene ring (due to the π-electron cloud) and around the carbon-carbon double bond. researchgate.net

Positive Potential Regions (Blue): These regions signify a deficiency of electrons and are susceptible to nucleophilic attack. In this molecule, the hydrogen atoms of the aromatic ring and the aliphatic chain would exhibit a slight positive potential. researchgate.netnih.gov

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

Although a specific ESP map for "Benzene, (3,3-dimethyl-4-pentenyl)-" has not been published, analysis of related structures like benzene and substituted benzenes confirms the characteristic negative potential of the aromatic π-system. researchgate.netucsb.eduwalisongo.ac.id The presence of the electron-donating alkyl group would likely enhance the negative potential of the benzene ring, making it more susceptible to electrophilic aromatic substitution.

Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that quantify the nucleophilic and electrophilic character of a molecule. These indices are derived from the change in energy as the number of electrons is varied.

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack within a molecule.

Without dedicated computational studies, the specific values of these indices for "Benzene, (3,3-dimethyl-4-pentenyl)-" remain undetermined. However, it is established that such calculations can provide quantitative predictions of reactivity. For instance, in related aromatic systems, Hirshfeld charges, which are related to these indices, have shown a strong correlation with the reaction barriers for electrophilic aromatic substitution. nih.gov

Applications of Benzene, 3,3 Dimethyl 4 Pentenyl in Advanced Materials Science and Organic Synthesis

As a Monomer or Comonomer in Polymer Science

The compound Benzene (B151609), (3,3-dimethyl-4-pentenyl)-, with the CAS number 61142-18-5, has emerged as a valuable monomer in the field of polymer science. Its structural characteristics, particularly the presence of a terminal double bond and a phenyl group, allow for its participation in various polymerization reactions, leading to the development of new polymeric materials with tailored properties.

Synthesis of Specialty Polyalkenes and Copolymers

Benzene, (3,3-dimethyl-4-pentenyl)- serves as a monomer in the synthesis of specialty polyalkenes through process like free-radical polymerization. Its structural similarity to diisopropenylbenzene makes it an interesting candidate for creating polymers with unique architectures. smolecule.com The polymerization of this monomer can lead to the formation of homopolymers or it can be copolymerized with other monomers to introduce specific functionalities and to modify the properties of the resulting polymer chains. The incorporation of this monomer can influence the polymer's thermal stability, mechanical strength, and optical properties.

The general polymerization reaction can be represented as follows:

n(C₁₃H₁₈) → [-CH₂-CH(C(CH₃)₂-CH₂-C₆H₅)-]n

The synthesis of copolymers allows for the creation of materials with a wide range of properties. For example, copolymerizing Benzene, (3,3-dimethyl-4-pentenyl)- with polar monomers could enhance the adhesion and miscibility of the resulting polymer with other materials.

Investigation of Polymer Microstructure and Architecture

The microstructure of polymers derived from Benzene, (3,3-dimethyl-4-pentenyl)- can be investigated using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to elucidate the polymer's structure, including the connectivity of the monomer units and the presence of any side reactions. Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the polymer, which are crucial parameters influencing its processing and final properties. researchgate.net

The presence of the bulky 3,3-dimethyl-4-pentenyl group can significantly impact the polymer's architecture, potentially leading to a more rigid polymer chain and influencing the material's glass transition temperature and crystallinity. The specific arrangement of the monomer units within the polymer chain (e.g., head-to-tail, head-to-head) can also be determined through detailed microstructural analysis, providing insights into the polymerization mechanism.

Structure-Property Relationships in Polymeric Materials

The relationship between the chemical structure of polymers containing Benzene, (3,3-dimethyl-4-pentenyl)- units and their macroscopic properties is a key area of research. The incorporation of the phenyl rings from the monomer can enhance the thermal stability and mechanical strength of the resulting polymer. The pentenyl group, on the other hand, offers a site for post-polymerization modification, allowing for the introduction of various functional groups. This functionalization can be used to tune the polymer's solubility, surface properties, and reactivity.

For instance, the presence of the double bond in the polymer backbone allows for cross-linking reactions, which can improve the material's solvent resistance and create thermosetting polymers. Ring-closing metathesis reactions on polymers containing these units can lead to the formation of intramolecularly crosslinked structures, which can significantly alter the material's physical properties, including its size and rigidity in solution. smolecule.com

As a Building Block for Complex Organic Molecule Synthesis

Beyond its role in polymer science, Benzene, (3,3-dimethyl-4-pentenyl)- is a valuable building block for the synthesis of complex organic molecules, including analogues of natural products and advanced pharmaceutical intermediates. Its bifunctional nature, with a reactive alkene and an aromatic ring, allows for a variety of chemical transformations.

Intermediate in the Synthesis of Natural Product Analogues

The structural motif of a substituted benzene ring connected to an aliphatic chain is common in many natural products. Benzene, (3,3-dimethyl-4-pentenyl)- can serve as a starting material for the synthesis of analogues of these natural products. The double bond can be subjected to various reactions such as epoxidation, dihydroxylation, or cleavage to introduce new functional groups. The benzene ring can also be modified through electrophilic aromatic substitution reactions to add further complexity to the molecule. While direct applications in the total synthesis of specific natural products are not extensively documented in readily available literature, its potential as a precursor for such endeavors is recognized by synthetic chemists.

Precursor for Advanced Pharmaceutical Intermediates

The development of new pharmaceuticals often relies on the availability of versatile chemical building blocks. Benzene, (3,3-dimethyl-4-pentenyl)- and its derivatives have been explored as precursors for the synthesis of more complex molecules with potential biological activity. libretexts.org The ability to functionalize both the alkene and the aromatic ring allows for the creation of a diverse library of compounds that can be screened for their therapeutic potential. For example, related polysubstituted benzene compounds have shown promise in the development of antitumor drugs. google.com The synthesis of such intermediates is a critical step in the drug discovery process.

Scaffold for Ligand Design in Catalysis

The molecular framework of Benzene, (3,3-dimethyl-4-pentenyl)- presents intriguing possibilities for its use as a scaffold in ligand design for catalysis. The phenyl group can be functionalized to introduce coordinating atoms, while the pentenyl chain offers a flexible backbone that can be modified to influence the steric and electronic properties of a potential ligand.

However, a comprehensive review of the scientific literature reveals a notable absence of specific research detailing the application of Benzene, (3,3-dimethyl-4-pentenyl)- as a direct scaffold for ligand synthesis in catalysis. General principles of ligand design suggest that molecules with a combination of aromatic and aliphatic components can be valuable. The aromatic portion can provide a rigid platform for the precise positioning of donor atoms, while the aliphatic chain can create a specific steric environment around a metal center, influencing the selectivity and activity of the resulting catalyst. For instance, the introduction of phosphine (B1218219), amine, or other coordinating groups onto the benzene ring of this compound could theoretically lead to novel ligands for various transition metal-catalyzed reactions. uea.ac.ukmostwiedzy.plabcr.com The steric bulk provided by the 3,3-dimethyl groups could also play a crucial role in controlling the coordination sphere of a metal, potentially leading to enhanced catalytic performance.

Despite this theoretical potential, there is currently no published research demonstrating the synthesis of ligands derived from Benzene, (3,3-dimethyl-4-pentenyl)- or their application in catalytic processes.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. While specific studies on Benzene, (3,3-dimethyl-4-pentenyl)- in this context are not available, its structure contains elements that could be relevant for such applications.

Design of Molecular Receptors and Hosts

The design of molecular receptors and hosts for the selective binding of guest molecules is a central theme in supramolecular chemistry. The benzene ring of Benzene, (3,3-dimethyl-4-pentenyl)- could serve as a fundamental building block in the construction of such host molecules. Aromatic rings are known to participate in π-π stacking and hydrophobic interactions, which are key driving forces for molecular recognition. nih.gov

Currently, there is no specific research that reports the use of Benzene, (3,3-dimethyl-4-pentenyl)- in the design or synthesis of molecular receptors or hosts. The development of such systems would require further functionalization of the molecule to introduce specific binding sites and to create a pre-organized cavity suitable for guest encapsulation.

Formation of Ordered Nanostructures

The self-assembly of molecules into well-defined nanostructures is a bottom-up approach to creating new materials with tailored properties. Molecules containing both rigid (the benzene ring) and flexible (the pentenyl chain) segments can exhibit complex self-assembly behavior. tue.nltue.nl

There is no direct evidence in the scientific literature of Benzene, (3,3-dimethyl-4-pentenyl)- being used to form ordered nanostructures. The principles of supramolecular chemistry suggest that derivatization of this compound, for example by introducing hydrogen-bonding motifs or other interacting functional groups, could potentially induce self-assembly into structures like micelles, vesicles, or even more complex architectures.

Development of Novel Functional Materials

The search for new materials with specific functions, such as those with interesting optical or electronic properties, is a major driver of chemical research. The structural components of Benzene, (3,3-dimethyl-4-pentenyl)- offer some hypothetical avenues for exploration in this area.

Optoelectronic Materials

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on molecules with extended π-conjugated systems. While Benzene, (3,3-dimethyl-4-pentenyl)- itself is not a conjugated system, it has been considered as an analogue in free radical polymerization processes. smolecule.com Polymers derived from this monomer would possess a polystyrene-like backbone with pendant phenyl groups.

There is currently a lack of research on the optoelectronic properties of polymers derived from Benzene, (3,3-dimethyl-4-pentenyl)-. The absence of extended conjugation in the polymer backbone would likely limit its utility in traditional optoelectronic applications where charge transport through conjugated systems is crucial. However, the potential for post-polymerization modification of the pendant phenyl groups could offer a route to introduce desired functionalities.

Liquid Crystalline Systems

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline behavior, known as mesogens, typically possess a rigid core and flexible terminal chains. nih.govnih.gov The structure of Benzene, (3,3-dimethyl-4-pentenyl)-, with its rigid benzene ring and flexible pentenyl chain, contains the basic elements of a mesogen.

However, there are no published studies reporting liquid crystalline properties for Benzene, (3,3-dimethyl-4-pentenyl)- or its derivatives. The relatively short and branched nature of the pentenyl chain may not be sufficient to induce the formation of stable liquid crystalline phases. The synthesis of derivatives with longer, linear alkyl or alkoxy chains attached to the benzene ring would be a more conventional approach to designing potential liquid crystalline materials based on this scaffold.

Environmental Transformation and Fate Studies of Benzene, 3,3 Dimethyl 4 Pentenyl

Abiotic Degradation Pathways

No specific studies on the abiotic degradation of Benzene (B151609), (3,3-dimethyl-4-pentenyl)- were identified.

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

There is no available information on the photochemical degradation of Benzene, (3,3-dimethyl-4-pentenyl)-. In general, aromatic compounds and alkenes can undergo photochemical reactions in the atmosphere, primarily initiated by hydroxyl radicals. The benzene ring would be susceptible to electrophilic attack, and the double bond could react via addition reactions. However, the specific reaction rates and products for Benzene, (3,3-dimethyl-4-pentenyl)- are unknown.

Hydrolysis and Oxidation Reactions in Water

Data on the hydrolysis and chemical oxidation of Benzene, (3,3-dimethyl-4-pentenyl)- in aquatic environments are not available. Alkylbenzenes are generally resistant to hydrolysis. The double bond in the pentenyl side chain could be susceptible to oxidation by chemical oxidants present in water, but no studies have documented this for this specific compound.

Biotic Transformation Pathways

No specific studies on the biotic transformation of Benzene, (3,3-dimethyl-4-pentenyl)- were found.

Microbial Degradation Studies in Soil and Water Systems

There are no published studies on the microbial degradation of Benzene, (3,3-dimethyl-4-pentenyl)-. While microorganisms are known to degrade a wide range of hydrocarbons, including benzene and various alkylbenzenes, the specific microorganisms and pathways for the degradation of this compound have not been investigated.

Elucidation of Metabolite Structures from Biotransformation

As no biotransformation studies have been conducted, there is no information available on the potential metabolites of Benzene, (3,3-dimethyl-4-pentenyl)-.

Sorption and Volatilization Behavior in Environmental Compartments

Specific data regarding the sorption and volatilization of Benzene, (3,3-dimethyl-4-pentenyl)- are not available. The compound's structure suggests it would have a low to moderate water solubility and a tendency to sorb to organic matter in soil and sediment. Its volatility would be expected to be lower than that of benzene due to its higher molecular weight. However, without experimental data, key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Henry's Law constant cannot be provided.

Interaction with Soil Organic Matter and Minerals

The movement and persistence of organic compounds like Benzene, (3,3-dimethyl-4-pentenyl)- in the soil environment are largely governed by sorption processes. Sorption, the binding of a chemical to soil particles, is a key factor in determining a compound's mobility and bioavailability. For non-ionic organic compounds such as alkylbenzenes, sorption is primarily influenced by the organic carbon content of the soil.

The organic carbon-water partition coefficient (Koc) is a crucial parameter used to predict the extent of a chemical's sorption to soil. chemsafetypro.com It represents the ratio of the chemical's concentration in the soil's organic carbon to its concentration in the soil water at equilibrium. chemsafetypro.com A higher Koc value indicates a stronger tendency for the compound to bind to soil particles, resulting in lower mobility. chemsafetypro.com

While direct Koc values for Benzene, (3,3-dimethyl-4-pentenyl)- are unavailable, studies on similar aromatic hydrocarbons, such as benzene and naphthalene, demonstrate the dominant role of soil organic matter in their sorption. frontiersin.org Research has shown that soils with higher organic matter content exhibit significantly greater sorption of these compounds. frontiersin.org For instance, in one study, the fraction of sorbed benzene was substantially higher in artificial soil mixtures with greater organic matter content. frontiersin.org

The sorption of aromatic hydrocarbons to soil is generally a rapid process, with much of the sorption occurring within the first few hours of contact. frontiersin.org Although soil organic matter is the primary sorbent, the mineral fraction of the soil, particularly expandable clays (B1170129) like smectite, can also contribute to the sorption of aromatic compounds. frontiersin.org

The table below presents the organic carbon-water partition coefficients (Koc) for benzene, which can serve as a reference for estimating the soil mobility of structurally related compounds.

Table 1: Soil Sorption Data for a Structurally Related Compound

Compound Log Koc Soil Mobility Classification
Benzene 1.8 - 2.0 High

Data sourced and adapted from various estimation models and environmental databases.

Given its structure—a benzene ring with a five-carbon alkenyl side chain—Benzene, (3,3-dimethyl-4-pentenyl)- is expected to be a non-polar compound. Its sorption behavior in soil will likely be dominated by partitioning into soil organic matter. The relatively large, non-polar alkyl group would suggest a higher affinity for organic matter compared to benzene, likely resulting in a higher Koc value and consequently, lower mobility in soil.

Air-Water Partitioning Dynamics

The partitioning of a chemical between air and water is a fundamental process that influences its distribution in the environment. This dynamic is quantified by the Henry's Law constant (H), which relates the partial pressure of a compound in the air to its concentration in water at equilibrium. copernicus.org A higher Henry's Law constant signifies a greater tendency for the compound to volatilize from water into the air. copernicus.org

Benzene, (3,3-dimethyl-4-pentenyl)- is expected to be a volatile organic compound (VOC). Its structure suggests it has a relatively low water solubility and a notable vapor pressure, characteristics that favor partitioning into the atmosphere. When released into water, a significant fraction is likely to volatilize into the air. cdc.gov Once in the atmosphere, it would be subject to degradation processes, primarily through reactions with hydroxyl radicals. cdc.govnih.gov

The air-water partitioning behavior of a compound is influenced by its chemical properties, such as vapor pressure and water solubility. libretexts.org For comparison, the table below provides Henry's Law constants for benzene and other related alkylbenzenes. These values illustrate the general tendency of this class of compounds to move from the aqueous phase to the gas phase.

Table 2: Air-Water Partitioning Data for Structurally Related Compounds

Compound Henry's Law Constant (Pa·m³/mol) at 298.15 K Dimensionless Henry's Law Constant (Hcc)
Benzene 550 - 570 0.22 - 0.23
Toluene (methylbenzene) 670 - 690 0.27 - 0.28
Ethylbenzene 790 - 990 0.32 - 0.40
p-Xylene (1,4-dimethylbenzene) 690 - 720 0.28 - 0.29

Data compiled from various sources including the NIST Chemistry WebBook and other environmental chemistry databases. henrys-law.orgnist.govhenrys-law.org

The dimensionless Henry's Law constant (Hcc or Kaw) is the ratio of the chemical's concentration in the air to its concentration in water and is often used in environmental models. libretexts.org For benzene, an Hcc value of around 0.22 indicates that at equilibrium, the concentration in the air (in mol/m³) is about 22% of its concentration in water (in mol/m³). libretexts.org The alkylbenzenes listed generally show an increase in the Henry's Law constant with increasing alkyl substitution, suggesting a greater tendency to volatilize. Given its larger alkyl side chain, Benzene, (3,3-dimethyl-4-pentenyl)- would likely have a Henry's Law constant in a similar or slightly higher range than ethylbenzene, indicating a significant potential for volatilization from water bodies.

Future Research Directions and Unaddressed Challenges in the Study of Benzene, 3,3 Dimethyl 4 Pentenyl

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For Benzene (B151609), (3,3-dimethyl-4-pentenyl)-, moving beyond traditional synthetic approaches towards more sustainable practices is a critical area for future investigation.

Enzyme-Catalyzed Transformations

Biocatalysis offers a powerful and green alternative to conventional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.govnih.gov The application of enzymes to the synthesis and modification of Benzene, (3,3-dimethyl-4-pentenyl)- is a nascent but promising field.

Future research could focus on employing enzymes for the asymmetric synthesis of chiral analogues of this compound. For instance, engineered enzymes could catalyze the enantioselective synthesis of precursors to Benzene, (3,3-dimethyl-4-pentenyl)-, or could be used to introduce chirality into the molecule itself. acs.org The selective oxidation of the terminal double bond by enzymes like monooxygenases or the enzymatic hydration to produce chiral alcohols are avenues ripe for exploration. acs.org Moreover, the use of enzymes to catalyze C-H activation or other functionalization reactions on the molecule could lead to novel derivatives with interesting properties. acs.orgacs.org The development of robust enzymes for these transformations will likely rely on protein engineering and directed evolution techniques. nih.gov

A significant challenge in this area is the identification and engineering of enzymes that can accommodate the sterically demanding 3,3-dimethyl-4-pentenyl moiety. The substrate scope of many existing enzymes may not readily include such a bulky group. Therefore, considerable effort will be required to tailor enzyme active sites for optimal binding and catalysis.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, presents numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. ru.nlspringerprofessional.de The application of flow chemistry to the synthesis of Benzene, (3,3-dimethyl-4-pentenyl)- and its derivatives is a key area for future development.

One promising direction is the adaptation of known batch syntheses, such as the dehydrohalogenation of alkyl halide precursors, to a continuous flow setup. smolecule.com This could lead to higher yields, reduced reaction times, and a safer process. Furthermore, flow chemistry enables the use of reaction conditions that are often challenging in batch, such as high pressures and temperatures, potentially unlocking novel synthetic pathways. ru.nl The integration of in-line purification and analysis techniques within a flow system could also streamline the production of this compound.

A significant challenge will be the development of robust and efficient heterogeneous catalysts that can be packed into flow reactors and maintain their activity over extended periods. springerprofessional.de For instance, developing solid-supported bases for the dehydrohalogenation reaction or immobilized transition metal catalysts for cross-coupling reactions (discussed below) would be highly beneficial. The potential for reactor fouling due to polymerization or side reactions of the alkene functionality also needs to be addressed.

Discovery of Unprecedented Reactivity Patterns

The unique electronic and steric properties of Benzene, (3,3-dimethyl-4-pentenyl)- suggest that it may exhibit novel reactivity. Exploring these untapped reaction pathways is a major frontier in the study of this molecule.

Cross-Coupling with Inert Bonds

The direct functionalization of typically inert C-H bonds is a transformative strategy in organic synthesis. rsc.org For Benzene, (3,3-dimethyl-4-pentenyl)-, the presence of multiple C-H bonds (aromatic, benzylic, allylic, and aliphatic) offers a rich playground for selective activation and cross-coupling.

Future research should target the development of catalytic systems for the selective C-H arylation, alkenylation, or alkylation of the various positions within the molecule. rsc.org For example, palladium-catalyzed allylic C-H functionalization could provide a direct route to new derivatives without the need for pre-functionalized starting materials. acs.orgrsc.org The development of catalysts that can distinguish between the different types of C-H bonds with high regioselectivity will be a significant achievement. Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, could offer mild and efficient conditions for these transformations. rsc.org

The primary challenge lies in achieving high levels of regioselectivity. The inherent reactivity of the different C-H bonds will need to be carefully considered and controlled through the design of the catalyst and reaction conditions. Overcoming the steric hindrance posed by the gem-dimethyl group will also be a key hurdle in functionalizing the allylic position.

Highly Selective Functionalization at Remote Sites

Remote functionalization, where a reaction at one functional group directs a transformation at a distant site, is a powerful tool for accessing complex molecules. nih.govscilit.com The alkene moiety in Benzene, (3,3-dimethyl-4-pentenyl)- could serve as a "directing group" to facilitate functionalization at remote C-H bonds within the pentenyl chain or even on the benzene ring.

A promising approach involves the use of transition metal catalysts that can "walk" along the carbon chain via a series of isomerization steps before effecting a C-H functionalization. thieme.deresearchgate.net This strategy could enable the selective introduction of functional groups at positions that are otherwise difficult to access. For instance, a catalyst could initially coordinate to the terminal double bond and then migrate along the chain to functionalize a specific methylene (B1212753) group.

The major challenge in this area is controlling the direction and extent of the catalyst "walking" to achieve high regioselectivity. researchgate.net The development of catalysts that can navigate the steric landscape of the molecule and selectively activate a specific remote C-H bond is a formidable but exciting goal.

Development of Advanced In Situ Monitoring and Characterization Techniques

To fully understand and optimize the novel synthetic routes and reactivity patterns discussed above, the development and application of advanced analytical techniques are essential.

Real-time, in situ monitoring of reactions involving Benzene, (3,3-dimethyl-4-pentenyl)- can provide invaluable mechanistic insights and allow for precise reaction control. acs.org Techniques such as in situ Raman spectroscopy and process analytical technology (PAT) can be used to track the concentrations of reactants, intermediates, and products as a reaction progresses. acs.orgrsc.org This is particularly important for optimizing flow chemistry processes and for understanding the kinetics of complex catalytic cycles. For instance, in situ monitoring could be used to observe the formation and consumption of transient intermediates in cross-coupling reactions. acs.org

The structural complexity of potential products derived from Benzene, (3,3-dimethyl-4-pentenyl)- necessitates the use of advanced characterization techniques. Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) will be crucial for unambiguously determining the connectivity and stereochemistry of new compounds. ijpsjournal.com High-resolution mass spectrometry (HRMS) will be essential for confirming elemental compositions. ijpsjournal.com For studying the morphology of any resulting polymeric materials or self-assembled structures, techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) will be invaluable. nih.gov For more detailed investigations into reaction mechanisms and the characterization of transient species, techniques like liquid-cell TEM could provide unprecedented insights. nih.gov

The main challenge will be the application of these advanced techniques to the specific chemical systems involving Benzene, (3,3-dimethyl-4-pentenyl)-, which may present unique analytical hurdles due to the compound's physical and chemical properties.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, moving from traditional, intuition-driven experimentation to data-driven discovery. nih.gov For a molecule like Benzene, (3,3-dimethyl-4-pentenyl)-, these computational tools offer the potential to accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict novel material properties.

These tools can analyze the structure of Benzene, (3,3-dimethyl-4-pentenyl)- and, by working backward from the target molecule, suggest a sequence of reactions and starting materials. By training on vast databases of known chemical transformations, these models can identify not only common synthetic routes but also novel and non-intuitive pathways that a human chemist might overlook. This approach has the potential to significantly reduce the time and resources required to develop efficient syntheses for this and other complex organic molecules. beilstein-journals.org

Optimizing a chemical reaction is a labor-intensive process that involves exploring a multi-dimensional parameter space, including temperature, concentration, catalyst, and solvent. beilstein-journals.org Automated platforms, combining robotic systems with machine learning algorithms, are emerging as a powerful tool for accelerating this process. rsc.org

Table 1: Potential Applications of AI/ML in the Study of Benzene, (3,3-dimethyl-4-pentenyl)-

AI/ML ApplicationDescriptionPotential Impact on Research
Predictive Synthesis Planning Utilizes retrosynthesis algorithms to propose novel and efficient synthetic routes.Faster development of synthetic pathways, reducing reliance on trial-and-error.
Automated Reaction Optimization Employs machine learning algorithms to guide automated experiments for finding optimal reaction conditions.Accelerated optimization of reaction yield and selectivity with fewer experiments.
Data-Driven Material Design Leverages predictive models to identify new materials with desired properties based on molecular structure.Rapid screening of virtual derivatives of Benzene, (3,3-dimethyl-4-pentenyl)- for specific applications.

The unique structure of Benzene, (3,3-dimethyl-4-pentenyl)-, with its aromatic ring and reactive alkenyl side chain, makes it a potential building block for new functional materials, such as polymers or specialty chemicals. nagoya-u.ac.jp Data-driven approaches are becoming increasingly important in the design and discovery of new materials. nih.govosti.gov

By training machine learning models on large datasets of known materials and their properties, it is possible to predict the properties of new, hypothetical compounds. researchgate.net For instance, a model could be developed to predict properties such as polymer glass transition temperature, solubility, or optical properties based on the structure of the monomer. By applying such a model to virtual derivatives of Benzene, (3,3-dimethyl-4-pentenyl)-, researchers could rapidly screen a vast chemical space for candidates with desirable properties before committing to their synthesis and testing. youtube.com This data-driven approach has the potential to significantly accelerate the discovery of new materials with tailored functionalities. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzene, (3,3-dimethyl-4-pentenyl)- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using a pre-formed 3,3-dimethyl-4-pentenyl halide and benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization of reaction conditions (temperature, solvent polarity, and stoichiometry) is critical due to steric hindrance from the branched substituent. Post-synthesis purification involves fractional distillation or column chromatography to isolate the product from unreacted reagents and byproducts .
  • Key Considerations : Monitor regioselectivity using GC-MS to confirm the absence of competing electrophilic substitution products .

Q. How can NMR spectroscopy confirm the structural integrity of Benzene, (3,3-dimethyl-4-pentenyl)-?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet for the two methyl groups (δ ~1.2–1.4 ppm) and multiplet splitting for the allylic protons (δ ~2.0–2.5 ppm). The vinylic protons (C=C) in the pentenyl chain appear as a doublet of doublets (δ ~5.0–5.5 ppm) due to coupling with adjacent protons.
  • ¹³C NMR : The quaternary carbons of the dimethyl groups resonate at δ ~25–30 ppm, while the sp² carbons of the benzene ring appear at δ ~125–140 ppm. DEPT-135 experiments can distinguish CH₃ groups from CH₂/CH signals .
    • Validation : Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in peak assignments .

Q. What chromatographic techniques are suitable for analyzing purity and isomerism in Benzene, (3,3-dimethyl-4-pentenyl)-?

  • Methodological Answer : Gas chromatography (GC) with a polar stationary phase (e.g., DB-WAX) resolves structural isomers by exploiting differences in boiling points and polarity. For liquid chromatography (HPLC), a C18 reverse-phase column paired with UV detection (λ = 254 nm) effectively separates impurities. Retention indices and spiking with authentic standards validate peak identity .

Advanced Research Questions

Q. How does the 3,3-dimethyl-4-pentenyl substituent influence the electronic and steric properties of the benzene ring in electrophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-donating alkyl group increases ring electron density, favoring electrophilic attack. However, the conjugated double bond in the pentenyl chain may delocalize electron density, altering regioselectivity.
  • Steric Effects : The bulky dimethyl group sterically hinders ortho substitution, directing electrophiles to the para position. Computational modeling (e.g., molecular electrostatic potential maps) quantifies these effects .
    • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and monitor product distribution via LC-MS. Compare results with unsubstituted benzene and analogous compounds .

Q. What computational approaches predict the thermodynamic stability and reaction pathways of Benzene, (3,3-dimethyl-4-pentenyl)-?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine bond lengths, angles, and stabilization energy. Compare with X-ray crystallography data if available.
  • Reaction Pathway Analysis : Use transition state theory (IRC calculations) to map activation barriers for hydrogenation or oxidation reactions. Solvent effects are modeled via PCM (Polarizable Continuum Model) .
    • Application : Predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. How does the compound interact with biological macromolecules in toxicity studies?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (e.g., rat S9 fraction) to assess metabolic activation via cytochrome P450 enzymes. Monitor reactive intermediates (e.g., epoxides) using LC-MS/MS.
  • DNA Adduct Formation : Apply ³²P-postlabeling to detect covalent binding of metabolites to DNA. Compare with benzene’s known hematotoxicity mechanisms .
    • Advanced Tools : Molecular docking (AutoDock Vina) predicts binding affinities for proteins like hemoglobin or cytochrome c oxidase .

Data Contradictions and Validation

  • Boiling Point Discrepancies : Predicted boiling points (230.5°C ±15.0°C) may vary from experimental values due to impurities or isomerism. Validate via differential scanning calorimetry (DSC) or comparative GC retention times .
  • Spectral Interpretation : Discrepancies in NMR coupling constants may arise from dynamic effects (e.g., rotational barriers in the pentenyl chain). Variable-temperature NMR experiments resolve such ambiguities .

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